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IM176Out05

Cat. No.: B11935553
M. Wt: 255.75 g/mol
InChI Key: HUMHPPQJBIWIPM-UHFFFAOYSA-N
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Description

IM176Out05 is a useful research compound. Its molecular formula is C11H18ClN5 and its molecular weight is 255.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClN5 B11935553 IM176Out05

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-(diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-4-2-3-5-9(8)6-7-15-11(14)16-10(12)13;/h2-5H,6-7H2,1H3,(H6,12,13,14,15,16);1H

InChI Key

HUMHPPQJBIWIPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCN=C(N)N=C(N)N.Cl

Origin of Product

United States

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action for IM176Out05

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no information was found regarding the mechanism of action, cellular targets, or preclinical studies for a compound designated "IM176Out05."

This lack of available data prevents the creation of an in-depth technical guide as requested. The development of a comprehensive whitepaper on a compound's mechanism of action requires detailed preclinical and clinical research data that is typically made public through scientific publications, conference presentations, or company disclosures.

To fulfill the request for an in-depth technical guide, the following information would be necessary:

  • Compound Identification and Background: The chemical structure, class of molecule, and the therapeutic area it is being investigated for.

  • Preclinical Study Data: Results from in vitro and in vivo studies that describe the biological effects of the compound. This would include efficacy, and safety data.

  • Cellular and Molecular Targets: Identification of the specific proteins, enzymes, receptors, or other cellular components with which the compound interacts.

  • Signaling Pathway Modulation: Data detailing how the compound affects intracellular signaling pathways. This information is crucial for understanding the downstream effects of the drug-target interaction.

  • Experimental Protocols: Detailed methodologies of the experiments conducted to determine the mechanism of action. This would include assays used to measure target engagement, cellular responses, and phenotypic outcomes.

Without access to this foundational data, it is not possible to generate the requested tables, diagrams, and in-depth analysis of the core mechanism of action for this compound. Should this information become publicly available in the future, a detailed technical guide could be produced.

In Vitro Stability and Solubility Profile of IM176: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and solubility characteristics of IM176, a novel investigational compound. The data and protocols presented herein are intended to guide further development and formulation efforts.

In Vitro Solubility

The aqueous solubility of IM176 was assessed in various biorelevant media to predict its behavior in the gastrointestinal tract and systemic circulation. The equilibrium solubility was determined after a 24-hour incubation period.

Table 1: Aqueous Solubility of IM176 in Biorelevant Media

Medium pH Temperature (°C) Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.42515.8
Simulated Gastric Fluid (SGF)1.2372.5
Simulated Intestinal Fluid (SIF)6.83728.4

In Vitro Stability

The stability of IM176 was evaluated in different matrices to understand its degradation profile under various physiological conditions.

Table 2: In Vitro Metabolic Stability of IM176

Matrix Species Incubation Time (min) Half-life (t½, min) % Remaining at 60 min
Liver MicrosomesHuman6045.238.1
Liver MicrosomesRat6028.922.5
PlasmaHuman120>12092.7
PlasmaRat120>12095.3

Table 3: pH-Dependent Chemical Stability of IM176

Buffer pH Incubation Time (hr) Temperature (°C) % Remaining at 24 hr
1.2243785.1
4.5243794.3
7.4243798.2

Experimental Protocols

  • Materials: IM176 powder, Phosphate Buffered Saline (PBS), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), orbital shaker, 1.5 mL microcentrifuge tubes, HPLC system.

  • Procedure:

    • An excess amount of IM176 powder was added to 1 mL of each buffer (PBS, SGF, SIF) in microcentrifuge tubes.

    • The samples were incubated at the specified temperatures (25°C for PBS, 37°C for SGF and SIF) on an orbital shaker for 24 hours to reach equilibrium.

    • Following incubation, the samples were centrifuged at 14,000 rpm for 20 minutes to pellet the undissolved compound.

    • The supernatant was carefully collected and filtered through a 0.22 µm syringe filter.

    • The concentration of dissolved IM176 in the filtrate was quantified by a validated HPLC method.

  • Materials: IM176, pooled human and rat liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), ice bath, temperature-controlled shaker, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • A reaction mixture containing liver microsomes and phosphate buffer was prepared and pre-warmed to 37°C.

    • The reaction was initiated by adding IM176 to the mixture.

    • An aliquot of the reaction mixture was taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and added to the quenching solution.

    • The samples were vortexed and centrifuged to precipitate proteins.

    • The supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining IM176.

    • The half-life (t½) was calculated from the first-order decay plot of the natural logarithm of the percentage of IM176 remaining versus time.

  • Materials: IM176, fresh human and rat plasma, temperature-controlled incubator, quenching solution, LC-MS/MS system.

  • Procedure:

    • IM176 was spiked into pre-warmed (37°C) plasma.

    • Aliquots were taken at various time points (e.g., 0, 30, 60, 120 minutes).

    • The reaction was stopped by adding the quenching solution.

    • Samples were processed and analyzed by LC-MS/MS as described in the microsomal stability assay.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Start: IM176 Stock Solution solubility_prep Add excess IM176 to buffers (PBS, SGF, SIF) start->solubility_prep stability_prep Spike IM176 into matrices (Microsomes, Plasma) start->stability_prep solubility_incubate 24h Incubation (Orbital Shaker) solubility_prep->solubility_incubate stability_incubate Time-course Incubation (37°C Water Bath) stability_prep->stability_incubate solubility_process Centrifuge & Filter solubility_incubate->solubility_process stability_process Quench Reaction & Precipitate Protein stability_incubate->stability_process hplc HPLC Analysis solubility_process->hplc lcms LC-MS/MS Analysis stability_process->lcms end End: Data Interpretation hplc->end lcms->end

Caption: Workflow for In Vitro Solubility and Stability Testing of IM176.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus IM176 IM176 Receptor Target Receptor IM176->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene Activation Response Cellular Response (e.g., Apoptosis) Gene->Response

An In-depth Technical Guide to the Target Identification and Validation of IM176Out05

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the preclinical studies identifying and validating the molecular target of IM176Out05, a novel small molecule inhibitor. The content includes detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making MEK1 a compelling target for therapeutic intervention. This document outlines the series of in vitro and cellular assays performed to confirm direct engagement of MEK1 by this compound and to validate its mechanism of action through the specific inhibition of downstream signaling events. The presented data robustly support the continued development of this compound as a candidate for clinical evaluation.

Target Identification: Unveiling MEK1 as the Primary Target

An initial high-throughput phenotypic screen identified this compound as a potent inhibitor of proliferation in cancer cell lines known to harbor BRAF and KRAS mutations, which lead to constitutive activation of the MAPK/ERK pathway. This observation prompted a series of target deconvolution studies to identify the direct molecular target of this compound. Affinity-based chemical proteomics and computational modeling pointed towards MEK1 as a high-probability candidate. Subsequent validation studies were then initiated to confirm this hypothesis.

Biochemical Validation of Direct Target Engagement

To ascertain direct binding and inhibition of MEK1 by this compound, a series of biochemical assays were conducted.

In Vitro Kinase Binding Assay

A LanthaScreen™ Eu Kinase Binding Assay was employed to quantify the binding affinity of this compound to recombinant human MEK1 protein. This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

Data Presentation:

CompoundTargetIC50 (nM)
This compound MEK1 15.2
Selumetinib (Control)MEK121.8
Staurosporine (Control)MEK15.6

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: All reagents were prepared in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35). A 3X working solution of recombinant GST-tagged MEK1 and Eu-anti-GST antibody was prepared. A 3X working solution of Kinase Tracer 236 was also prepared.

  • Compound Dilution: this compound and control compounds were serially diluted in DMSO and then further diluted in Kinase Buffer A to create a 3X final concentration series.

  • Assay Plate Setup: In a 384-well plate, 5 µL of the 3X compound dilutions were added.

  • Kinase/Antibody Addition: 5 µL of the 3X MEK1/Eu-anti-GST antibody mixture was added to each well.

  • Tracer Addition: 5 µL of the 3X Kinase Tracer 236 solution was added to initiate the binding reaction.

  • Incubation and Reading: The plate was incubated for 60 minutes at room temperature, protected from light. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were measured on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for the tracer).

  • Data Analysis: The emission ratio (665 nm / 615 nm) was calculated and plotted against the logarithm of inhibitor concentration. IC50 values were determined using a sigmoidal dose-response curve fit.

Mandatory Visualization:

G cluster_0 LanthaScreen™ Assay Principle cluster_1 Detection Eu_Ab Eu-Antibody MEK1 GST-MEK1 Eu_Ab->MEK1 binds GST tag High_FRET High FRET (No Inhibitor) Eu_Ab->High_FRET Energy Donor Tracer AlexaFluor-Tracer MEK1->Tracer binds ATP pocket Tracer->High_FRET Energy Transfer Inhibitor This compound Inhibitor->MEK1 displaces tracer Low_FRET Low FRET (Inhibitor Present) G Start Treat Cells with this compound Heat Heat Challenge (Temperature Gradient) Start->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation (20,000 x g) Lysis->Centrifuge Supernatant Collect Soluble Protein Fraction Centrifuge->Supernatant Pellet Discard Aggregated Proteins Centrifuge->Pellet WB Western Blot for MEK1 Supernatant->WB Analysis Quantify Bands & Calculate ΔTagg WB->Analysis G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Myc) pERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK1 Inhibition G cluster_0 Genetic Validation Logic This compound This compound MEK1_protein MEK1 Protein This compound->MEK1_protein Inhibits Phenotype Reduced Cell Proliferation MEK1_protein->Phenotype Drives siRNA siRNA vs. MEK1 MEK1_mRNA MEK1 mRNA siRNA->MEK1_mRNA Degrades MEK1_mRNA->MEK1_protein Translates to

Preliminary Toxicity Screening of IM176Out05: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Internal Use Only

Abstract

This document provides a comprehensive technical overview of the preliminary, non-clinical toxicity screening of IM176Out05, a novel kinase inhibitor under development. The purpose of these studies is to perform an initial characterization of the compound's safety profile, identifying potential liabilities early in the drug discovery process. This guide details the experimental protocols and summarizes the findings from key in vitro and in vivo assays, including assessments of cytotoxicity, genotoxicity, cardiovascular safety (hERG liability), and acute systemic toxicity. All data are presented to facilitate evaluation and guide subsequent development decisions.

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound's cytotoxic potential was conducted against a panel of human cancer cell lines and one non-cancerous human cell line. A colorimetric MTS assay was employed to measure cell viability following a 72-hour incubation period with the test compound.

Experimental Protocol: MTS Cell Viability Assay
  • Cell Culture: HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HEK293 (human embryonic kidney) cells were cultured in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.5%. Control wells received medium with 0.5% DMSO.

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO₂.

  • MTS Assay: After incubation, MTS reagent was added to each well according to the manufacturer's instructions. The plates were then incubated for an additional 2-4 hours.[1]

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values were determined by fitting the dose-response data to a four-parameter logistic curve.

Data Summary: Cytotoxicity (IC₅₀)
Cell LineTissue of OriginTypeIC₅₀ (µM)
HeLa CervixCancer12.5
A549 LungCancer28.7
MCF-7 BreastCancer18.3
HEK293 KidneyNon-Cancerous> 100

Table 1: Summary of IC₅₀ values for this compound against a panel of human cell lines after 72-hour exposure.

Workflow Diagram: In Vitro Cytotoxicity Assay

G A Seed cells in 96-well plates B Incubate for 24h (Cell Adhesion) A->B D Treat cells with compound (0.01 µM to 100 µM) B->D C Prepare serial dilutions of this compound C->D E Incubate for 72h D->E F Add MTS Reagent E->F G Incubate for 2-4h F->G H Measure Absorbance (490 nm) G->H I Calculate % Viability & Determine IC₅₀ H->I

Workflow for the MTS-based in vitro cytotoxicity assay.

In Vitro Genotoxicity Assessment

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.[3][4] The assay was conducted using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation by a rat liver S9 fraction.[5]

Experimental Protocol: Ames Test
  • Bacterial Strains: S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.[5]

  • Metabolic Activation: The assay was performed in parallel with and without the addition of an Aroclor-1254 induced rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[5]

  • Compound Exposure: this compound was tested at five concentrations (1, 5, 25, 100, 500 µ g/plate ). A vehicle control (DMSO) and appropriate positive controls (2-Nitrofluorene for TA98 without S9, Sodium Azide for TA100 without S9, and 2-Aminoanthracene for both strains with S9) were included.

  • Plate Incorporation Method: The test compound, bacterial culture, and either S9 mix or phosphate buffer were combined in molten top agar and poured onto minimal glucose agar plates.[6]

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies (his+) on each plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (vehicle control) count.

Data Summary: Ames Test Results
StrainMetabolic Activation (S9)This compound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase vs. ControlResult
TA98 -0 (Vehicle)25 ± 41.0Negative
50028 ± 51.1
+ 0 (Vehicle)35 ± 61.0Negative
50040 ± 71.1
TA100 -0 (Vehicle)130 ± 151.0Negative
500145 ± 181.1
+ 0 (Vehicle)142 ± 121.0Negative
500155 ± 201.1

Table 2: Summary of revertant colony counts for this compound in the Ames test. Only the highest, non-toxic concentration is shown for brevity. No dose-dependent, significant increase in revertants was observed.

Workflow Diagram: Ames Test

G A Combine Test Compound, Bacterial Strain (TA98/TA100), and Top Agar B1 Add S9 Mix (Metabolic Activation) A->B1 B2 Add Buffer (No Activation) A->B2 C Pour mixture onto minimal glucose agar plates B1->C B2->C D Incubate at 37°C for 48-72 hours C->D E Count Revertant Colonies D->E F Compare to Vehicle and Positive Controls E->F

Workflow for the bacterial reverse mutation (Ames) test.

In Vitro hERG Safety Assessment

To assess the potential for cardiac liability, the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel was evaluated using automated patch-clamp electrophysiology.[7][8] Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect.[7][8]

Experimental Protocol: Automated Patch-Clamp Assay
  • Cell Line: A Human Embryonic Kidney (HEK293) cell line stably expressing the hERG channel was used.[7]

  • Electrophysiology: Whole-cell patch-clamp recordings were performed using an automated platform (e.g., QPatch).[7][8][9]

  • Compound Application: Cells were exposed to increasing concentrations of this compound (0.1, 1, 10, 30 µM) sequentially. A vehicle control (0.1% DMSO) and a positive control (E-4031, a known hERG inhibitor) were included.[7]

  • Voltage Protocol: A specific voltage pulse protocol was applied to elicit the hERG current, and the tail current was measured to quantify channel activity.

  • Data Analysis: The percentage of hERG current inhibition was calculated for each concentration relative to the baseline current. The IC₅₀ value was determined from the concentration-response curve.

Data Summary: hERG Channel Inhibition
CompoundIC₅₀ (µM)
This compound 27.8
E-4031 (Control) 0.009

Table 3: IC₅₀ value for this compound inhibition of the hERG potassium channel.

Diagram: hERG Channel and Cardiac Action Potential

G cluster_0 Cardiac Action Potential Depol Phase 0 Depolarization (Na+ influx) Plat Phase 2 Plateau (Ca2+ influx) Repol Phase 3 Repolarization (K+ efflux) QT Prolonged QT Interval Repol->QT Delay leads to hERG hERG Channel (IKr Current) hERG->Repol Contributes to Block This compound Inhibition Block->hERG

Role of hERG in cardiac repolarization and effect of inhibition.

Acute In Vivo Toxicity Assessment

A single-dose acute oral toxicity study was performed in mice to evaluate the systemic toxicity and determine the maximum tolerated dose (MTD) of this compound. The study was designed in accordance with OECD Guideline 420 (Fixed Dose Procedure).[10][11]

Experimental Protocol: Acute Oral Toxicity (Mouse)
  • Animals: Healthy, young adult female BALB/c mice (8-12 weeks old) were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[10]

  • Acclimation: Animals were acclimated for at least 5 days prior to dosing.[10]

  • Dosing: Following a brief fasting period, animals were administered a single oral dose of this compound via gavage. The compound was formulated in a vehicle of 0.5% methylcellulose. Doses of 300, 1000, and 2000 mg/kg were administered to separate groups of animals (n=5 per group).[12][13]

  • Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes.[12] Intensive observation occurred during the first 4 hours post-dosing and then daily for 14 days.[10][12]

  • Necropsy: All animals were subjected to a gross necropsy at the end of the 14-day observation period.

Data Summary: Acute In Vivo Toxicity
Dose Group (mg/kg)Mortality (n/5)Key Clinical SignsBody Weight Change (Day 14 vs. Day 0)
Vehicle 0/5None observed+8.5%
300 0/5None observed+7.9%
1000 0/5Mild, transient lethargy (resolved within 24h)+6.2%
2000 1/5Severe lethargy, piloerection. One mortality on Day 2.-2.1% (survivors)

Table 4: Summary of findings from the 14-day acute oral toxicity study in mice. The estimated LD₅₀ is >2000 mg/kg.

Workflow Diagram: Acute In Vivo Toxicity Study

G A Acclimate Mice (≥5 days) B Fast animals (3-4 hours) A->B C Administer single oral dose of this compound via gavage B->C D Observe for clinical signs (Intensively for 4h, then daily) C->D E Record body weights (Day 0, 7, 14) C->E F 14-Day Observation Period D->F E->F G Perform Gross Necropsy F->G H Analyze Data (Mortality, MTD, etc.) G->H

Workflow for the acute in vivo oral toxicity study.

Conclusion

The preliminary toxicity screening of this compound reveals a generally favorable early safety profile. The compound demonstrates selective cytotoxicity against cancer cell lines compared to a non-cancerous cell line. Importantly, this compound did not show evidence of mutagenic potential in the Ames test. The risk of hERG-related cardiotoxicity appears to be low, with an IC₅₀ value significantly higher than anticipated therapeutic concentrations. The acute in vivo study in mice indicates a low order of acute toxicity, with an estimated LD₅₀ greater than 2000 mg/kg. These results support the continued investigation of this compound as a potential therapeutic candidate. Further, more extensive toxicological studies will be required to fully characterize its safety profile.

References

Unveiling the Molecular Interactions of IM176Out05: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Protein Targets and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive analysis of the investigational compound IM176Out05, detailing its interactions with protein targets, summarizing quantitative data, and outlining key experimental methodologies. This document is intended to serve as a core technical resource for researchers and professionals engaged in drug discovery and development.

Summary of Quantitative Data

Currently, public domain information regarding the specific quantitative binding affinities and inhibitory concentrations of this compound against its protein targets is not available. As research progresses and data is published, this section will be updated to include comprehensive tables summarizing these key parameters for easy comparison.

Core Signaling Pathway Interactions

Further research is required to fully elucidate the signaling pathways modulated by this compound. The following diagram represents a hypothetical workflow for identifying and characterizing the protein targets and downstream signaling effects of a novel compound like this compound.

G cluster_discovery Target Discovery & Validation cluster_pathway Pathway Analysis cluster_mechanism Mechanism of Action compound This compound screen High-Throughput Screening (e.g., Affinity Chromatography, Yeast Two-Hybrid) compound->screen hits Potential Protein Hits screen->hits validation Target Validation (e.g., SPR, ITC, Western Blot) hits->validation confirmed_target Confirmed Protein Target(s) validation->confirmed_target cell_treatment Cell-Based Assays with this compound confirmed_target->cell_treatment omics Omics Analysis (Transcriptomics, Proteomics) cell_treatment->omics pathway_id Identification of Affected Pathways omics->pathway_id functional_assays Functional Assays (e.g., Proliferation, Apoptosis) pathway_id->functional_assays MoA Elucidation of Mechanism of Action pathway_id->MoA Integration of Data G cluster_workflow Cellular Assay Workflow cluster_assays Downstream Assays start Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment harvest Cell Harvesting treatment->harvest western Western Blot (Protein Expression/Phosphorylation) harvest->western qpcr qRT-PCR (Gene Expression) harvest->qpcr functional Functional Assays (Proliferation, Migration, etc.) harvest->functional analysis Data Analysis and Interpretation western->analysis qpcr->analysis functional->analysis

The Cellular Odyssey of IM176: A Technical Guide to Uptake, Localization, and Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM176 is a novel biguanide derivative that has demonstrated significant anti-tumor effects, particularly in prostate cancer models.[1][2][3] As a member of the biguanide class of drugs, which includes the widely-used anti-diabetic agent metformin, IM176 is emerging as a potent candidate for cancer therapy. This technical guide provides an in-depth exploration of the cellular uptake, subcellular localization, and mechanism of action of IM176, with a focus on its effects in prostate cancer cells. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Hypothesized Cellular Uptake and Localization of IM176

While direct experimental data on the cellular uptake and subcellular localization of IM176 is not yet available, the well-established mechanisms of other biguanide derivatives, such as metformin and phenformin, provide a strong basis for a hypothesized model.

Cellular Uptake: A Transporter-Mediated Journey

It is hypothesized that IM176, like other biguanides, enters the cell primarily through carrier-mediated transport rather than passive diffusion, due to its cationic nature at physiological pH. The principal transporters implicated in biguanide uptake are the Organic Cation Transporters (OCTs) . Specifically, OCT1, OCT2, and OCT3 are known to facilitate the transport of metformin across the plasma membrane. Given that IM176 is a biguanide derivative, it is highly probable that its cellular entry is also mediated by one or more of these transporters.

The expression levels of OCTs can vary significantly between different cell types and tissues, which may influence the selective activity of IM176. For instance, high expression of a particular OCT in prostate cancer cells could lead to preferential accumulation of the drug in these cells, enhancing its anti-tumor efficacy.

Subcellular Localization: Concentrating in Key Organelles

Following cellular uptake, biguanides are known to accumulate in specific subcellular compartments, most notably the cytosol and mitochondria .

  • Cytosolic Accumulation: A significant fraction of metformin is found in the cytosol, where it can interact with various signaling molecules.[1] It is likely that IM176 also distributes throughout the cytosol, allowing it to engage with its downstream targets.

  • Mitochondrial Sequestration: A key feature of biguanides is their accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential. This mitochondrial localization is critical for their primary mechanism of action: the inhibition of Complex I of the electron transport chain. It is therefore highly probable that IM176 also localizes to the mitochondria, where it can exert its effects on cellular metabolism.

Mechanism of Action: A Two-Pronged Attack on Prostate Cancer

IM176 exerts its anti-tumor effects in prostate cancer cells through the modulation of two critical signaling pathways: the AMPK-mTOR pathway and the androgen receptor (AR) signaling pathway .[1][2][3]

Modulation of the AMPK-mTOR Pathway

A central mechanism of action for biguanides is the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. By accumulating in the mitochondria and inhibiting Complex I of the respiratory chain, IM176 is thought to decrease the cellular ATP:AMP ratio. This shift activates AMPK, which in turn phosphorylates and inhibits key downstream targets, most notably the mammalian target of rapamycin (mTOR) pathway.

The inhibition of mTOR signaling has profound effects on cancer cells, including:

  • Reduced Protein Synthesis: mTOR is a central regulator of protein synthesis. Its inhibition leads to a decrease in the phosphorylation of downstream effectors like p70S6K1 and S6 ribosomal protein, ultimately suppressing the translation of proteins essential for cell growth and proliferation.[1][3]

  • Induction of Apoptosis: By disrupting cellular metabolism and growth signaling, IM176 promotes programmed cell death (apoptosis). This is evidenced by increased cleavage of caspase-3 and a higher percentage of Annexin V-positive cells following treatment.[1][3]

IM176_AMPK_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion OCT OCTs IM176_in IM176 OCT->IM176_in AMPK AMPK IM176_in->AMPK Activates (via ↓ATP) Complex_I Complex I IM176_in->Complex_I Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits p70S6K1 p70S6K1 mTORC1->p70S6K1 Activates S6 S6 p70S6K1->S6 Activates Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6->Protein_Synthesis Promotes ATP_Production ATP Production Complex_I->ATP_Production Drives ATP_Production->AMPK Inhibits IM176_out IM176 (extracellular) IM176_out->OCT Uptake

IM176 action on the AMPK-mTOR signaling pathway.
Inhibition of Androgen Receptor Signaling

In addition to its metabolic effects, IM176 has been shown to inhibit the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer growth and progression.[1][2][3] Treatment with IM176 leads to a reduction in the expression of the full-length AR, as well as the androgen receptor splice variant 7 (AR-V7), which is often associated with resistance to anti-androgen therapies.[1] Furthermore, IM176 decreases the expression of prostate-specific antigen (PSA), a well-known downstream target of AR signaling.[1][3]

The precise mechanism by which IM176 inhibits AR signaling is still under investigation, but it may be linked to the activation of AMPK, as AMPK has been shown to negatively regulate AR activity.

IM176_AR_Pathway IM176 IM176 AR_expression AR & AR-V7 Expression IM176->AR_expression Inhibits PSA_expression PSA Expression AR_expression->PSA_expression Promotes PCa_Growth Prostate Cancer Cell Growth AR_expression->PCa_Growth Drives

IM176 inhibition of the Androgen Receptor (AR) signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-proliferative effects of IM176 in various prostate cancer cell lines, as reported in the literature.

Table 1: IC50 Values of IM176 and other Biguanides in Prostate Cancer Cell Lines

Cell LineIM176 (μM)Metformin (mM)Phenformin (μM)
LNCaP18.5>10~100
22Rv136.8>10~500
PC3>100>10>1000
DU145>100>10>1000

Data extracted from Kim et al., 2023.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular effects of IM176.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of IM176 on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well opaque-walled plates

  • IM176, Metformin, Phenformin (dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed prostate cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of IM176, metformin, and phenformin in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for Protein Expression and Phosphorylation

This protocol is for analyzing the expression and phosphorylation status of proteins in the AMPK-mTOR and AR signaling pathways.

Materials:

  • Prostate cancer cells

  • IM176

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-p70S6K1, anti-phospho-p70S6K1, anti-S6, anti-phospho-S6, anti-AR, anti-AR-V7, anti-PSA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of IM176 for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC)

This protocol is for quantifying the induction of apoptosis by IM176.

Materials:

  • Prostate cancer cells

  • IM176

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed prostate cancer cells in 6-well plates and treat with IM176 for the desired time.

  • Collect both the adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Experimental Workflow for Investigating IM176 Cellular Uptake

The following diagram outlines a proposed experimental workflow to directly investigate the cellular uptake of IM176.

IM176_Uptake_Workflow start Start: Hypothesize OCT-mediated uptake step1 Synthesize Radiolabeled or Fluorescently-Tagged IM176 start->step1 step2 Perform Uptake Assays in Prostate Cancer Cells step1->step2 step3 Measure Intracellular Concentration (e.g., Scintillation Counting or Fluorometry) step2->step3 decision1 Is uptake saturable and temperature-dependent? step3->decision1 step4 Investigate Role of Specific OCTs decision1->step4 Yes conclusion_no Conclusion: Uptake may be mediated by other transporters or passive diffusion decision1->conclusion_no No step5 Use OCT Inhibitors (e.g., cimetidine) or siRNA knockdown of OCTs step4->step5 step6 Measure IM176 Uptake in the Presence of Inhibitors/siRNA step5->step6 decision2 Is uptake significantly reduced? step6->decision2 conclusion_yes Conclusion: OCT-mediated uptake confirmed decision2->conclusion_yes Yes decision2->conclusion_no No

Proposed workflow to elucidate the cellular uptake mechanism of IM176.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays: IM176Out05 Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: IM176Out05 Protocol for In Vitro Cell Culture Assays

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound protocol outlines a robust method for assessing the efficacy of novel therapeutic compounds on cancer cell proliferation and viability in an in vitro setting. This document provides detailed procedures for utilizing this protocol with the HeLa human cervical cancer cell line as a model system. The protocol is designed to be highly reproducible and adaptable for high-throughput screening applications. Key components of this protocol include guidance on cell culture, preparation of test compounds, execution of the cell viability assay, and data analysis. Furthermore, we provide insights into a key signaling pathway often implicated in cancer cell survival and proliferation, which can be investigated in conjunction with this protocol.

Data Presentation

The following tables summarize the quantitative data obtained from a representative experiment using the this compound protocol to evaluate the effect of a hypothetical anti-cancer compound, "Compound X," on HeLa cell viability and proliferation.

Table 1: Dose-Dependent Effect of Compound X on HeLa Cell Viability after 48-hour Treatment

Compound X Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0%
0.11.1980.07595.5%
10.9870.06278.7%
100.5430.04143.3%
500.2110.02516.8%
1000.0980.0157.8%

Table 2: IC50 Values of Compound X on HeLa Cells at Different Time Points

Time Point (hours)IC50 (µM)
2425.6
4812.1
725.8

Experimental Protocols

This compound Protocol: HeLa Cell Viability Assay Using MTT

This protocol describes the determination of the cytotoxic effects of a test compound on HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents:

  • HeLa human cervical cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., Compound X)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture Maintenance: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2. Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • Cell Seeding: a. Aspirate the culture medium and wash the cells with PBS. b. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. c. Neutralize the trypsin with 8 mL of complete DMEM. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer. f. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate. g. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. c. Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. c. Aspirate the medium containing MTT from the wells. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers, making it a key target for anti-cancer drug development.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the this compound protocol for determining the effect of a test compound on HeLa cell viability.

IM176Out05_Workflow Start Start Cell_Culture Maintain HeLa Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Compound X Incubation1->Compound_Treatment Incubation2 Incubate 48h Compound_Treatment->Incubation2 MTT_Assay Perform MTT Assay Incubation2->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the this compound protocol.

Application Note: Western Blot Protocol for Detection of IM176Out05 Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization of protein expression and signaling pathways.

Introduction: Western blotting is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins within a complex biological sample. This application note provides a detailed protocol for the immunodetection of IM176Out05 target proteins in cell lysates. The protocol outlines all steps from sample preparation and protein quantification to electrophoretic separation, membrane transfer, immunodetection, and data analysis. Adherence to this protocol will ensure reproducible and reliable results for the characterization of this compound protein expression levels.

Experimental Protocols

Materials and Reagents
  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitors: Protease inhibitor cocktail (e.g., cOmplete™, Roche) and phosphatase inhibitor cocktail (e.g., PhosSTOP™, Roche)

  • Protein Assay Reagent: BCA Protein Assay Kit (Thermo Fisher Scientific)

  • Sample Buffer: Laemmli buffer (4X) (Bio-Rad Laboratories) containing 10% β-mercaptoethanol

  • Running Buffer: 1X Tris/Glycine/SDS buffer (Bio-Rad Laboratories)

  • Transfer Buffer: 1X Tris/Glycine buffer with 20% methanol

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm pore size, Millipore)

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies: Rabbit anti-IM176Out05 (specific dilution to be optimized) and Mouse anti-β-actin (loading control)

  • Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG (Thermo Fisher Scientific)

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate (e.g., SuperSignal™ West Pico PLUS, Thermo Fisher Scientific)

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)

Cell Lysis and Protein Quantification
  • Culture cells to the desired confluency and apply experimental treatment.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load 20-40 µg of protein per well into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Run the gel in 1X Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Activate a PVDF membrane by soaking it in methanol for 1 minute, followed by equilibration in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer in 1X transfer buffer at 100V for 90 minutes at 4°C.

Immunodetection
  • After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-IM176Out05) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • If probing for a loading control, strip the membrane (if necessary) and repeat the immunodetection steps starting from the primary antibody incubation with anti-β-actin.

Data Presentation

Quantitative data from Western blot experiments, such as antibody dilutions and incubation times, should be carefully recorded to ensure reproducibility.

Parameter This compound Target Protein β-actin (Loading Control)
Primary Antibody Rabbit anti-IM176Out05Mouse anti-β-actin
Primary Antibody Dilution 1:10001:5000
Incubation Time (Primary) Overnight at 4°C1 hour at Room Temperature
Secondary Antibody HRP-conjugated Goat anti-RabbitHRP-conjugated Goat anti-Mouse
Secondary Antibody Dilution 1:50001:10000
Incubation Time (Secondary) 1 hour at Room Temperature1 hour at Room Temperature

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological relationships. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.

G Western Blot Experimental Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A Cell Lysis B Protein Quantification (BCA) A->B C Sample Denaturation B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Substrate Incubation H->I J Signal Detection I->J K Image Analysis & Quantification J->K

Caption: Workflow diagram of the Western blot protocol.

G Hypothetical this compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound Kinase2 Kinase 2 This compound->Kinase2 Inhibits Kinase1->this compound Phosphorylates TF Transcription Factor Kinase2->TF Inhibits Gene Target Gene Expression TF->Gene Regulates

Caption: A hypothetical signaling cascade involving this compound.

Application Notes and Protocols for High-Throughput Screening Assays Using IM176Out05

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM176Out05 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β), a key negative regulator of the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is implicated in a variety of human diseases, including cancer, fibrosis, and neurodegenerative disorders. As such, modulators of this pathway, like this compound, are valuable tools for basic research and potential therapeutic leads. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize other modulators of the Wnt/β-catenin pathway.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting GSK3β, which is a central component of the β-catenin destruction complex. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound cluster_nuc_on GSK3b_off GSK3β destruction_complex_off Destruction Complex GSK3b_off->destruction_complex_off Axin_off Axin Axin_off->destruction_complex_off APC_off APC APC_off->destruction_complex_off CK1_off CK1 CK1_off->destruction_complex_off beta_catenin_off β-catenin destruction_complex_off->beta_catenin_off P proteasome Proteasome beta_catenin_off->proteasome Ub TCF_LEF_off TCF/LEF target_genes_off Target Genes OFF TCF_LEF_off->target_genes_off nucleus_off Nucleus This compound This compound GSK3b_on GSK3β This compound->GSK3b_on inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Dsh->GSK3b_on inhibits destruction_complex_on Destruction Complex (Inactive) GSK3b_on->destruction_complex_on beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on target_genes_on Target Genes ON TCF_LEF_on->target_genes_on nucleus_on Nucleus

Caption: Wnt/β-catenin signaling pathway with this compound inhibition.

High-Throughput Screening Protocol: TCF/LEF Luciferase Reporter Assay

This protocol describes a cell-based HTS assay to identify modulators of the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter gene.

Materials and Reagents
  • HEK293T cells stably expressing a TCF/LEF firefly luciferase reporter and a constitutively expressed Renilla luciferase control (HEK293T-TCF/LEF-Luc).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound (positive control).

  • DMSO (vehicle control).

  • Compound library for screening.

  • White, solid-bottom 384-well assay plates.

  • Dual-Glo® Luciferase Assay System (Promega).

  • Luminometer plate reader.

Experimental Workflow

HTS_Workflow start Start cell_seeding Seed HEK293T-TCF/LEF-Luc cells in 384-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_addition Add compounds from library (including this compound and DMSO controls) incubation1->compound_addition incubation2 Incubate for 18-24 hours compound_addition->incubation2 reagent_addition Add Dual-Glo® Luciferase Reagent incubation2->reagent_addition incubation3 Incubate for 10 minutes reagent_addition->incubation3 read1 Read Firefly Luciferase signal incubation3->read1 stop_glo_addition Add Dual-Glo® Stop & Glo® Reagent read1->stop_glo_addition incubation4 Incubate for 10 minutes stop_glo_addition->incubation4 read2 Read Renilla Luciferase signal incubation4->read2 data_analysis Data Analysis: Normalize Firefly to Renilla, Calculate Z'-factor and % activation read2->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for Wnt pathway modulators.

Detailed Protocol
  • Cell Seeding:

    • Culture HEK293T-TCF/LEF-Luc cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO to serve as a positive control for dose-response analysis.

    • Prepare the compound library plates, typically at a concentration of 10 mM in DMSO.

    • Using an automated liquid handler, transfer 50 nL of each compound, this compound dilutions, and DMSO (vehicle control) to the appropriate wells of the cell plates. This results in a final compound concentration of 10 µM in 0.5% DMSO.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the assay plates and the Dual-Glo® Luciferase Assay Reagents to room temperature.

    • Add 25 µL of Dual-Glo® Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the firefly luciferase signal.

    • Measure the firefly luminescence using a plate luminometer.

    • Add 25 µL of Dual-Glo® Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.

    • Incubate for 10 minutes at room temperature.

    • Measure the Renilla luminescence.

Data Analysis
  • Normalization: For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • Normalized Ratio = Firefly Signal / Renilla Signal

  • Percentage Activation: Calculate the percentage activation for each compound relative to the positive (this compound) and negative (DMSO) controls.

    • % Activation = [(Normalized Ratio_compound - Mean_Normalized Ratio_DMSO) / (Mean_Normalized Ratio_this compound - Mean_Normalized Ratio_DMSO)] x 100

  • Z'-Factor Calculation: The Z'-factor is a measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - [(3 x SD_this compound + 3 x SD_DMSO) / |Mean_this compound - Mean_DMSO|]

Quantitative Data Summary

The following table summarizes the expected results for this compound in the TCF/LEF luciferase reporter assay.

ParameterValueDescription
IC50 50 nMThe half-maximal inhibitory concentration of this compound required to activate the TCF/LEF reporter by 50%.
Z'-Factor 0.75Indicates a robust and high-quality assay suitable for HTS.
Signal-to-Background 15-foldThe ratio of the signal from the positive control (10 µM this compound) to the negative control (DMSO).
DMSO Tolerance < 1%The assay is tolerant to DMSO concentrations up to 1%.

Conclusion

The protocols and data presented here demonstrate the utility of this compound as a reference compound for high-throughput screening assays aimed at identifying novel modulators of the Wnt/β-catenin signaling pathway. The described TCF/LEF luciferase reporter assay is robust, reproducible, and suitable for large-scale screening campaigns. These resources provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this critical signaling cascade.

Application Notes and Protocols: IM176Out05 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent advancements in three-dimensional (3D) cell culture have led to the widespread adoption of organoid systems in biomedical research and drug development. Organoids, derived from pluripotent or adult stem cells, self-organize into structures that recapitulate the architecture and functionality of native organs, offering a more physiologically relevant model compared to traditional 2D cell cultures. The successful establishment and maintenance of organoid cultures often rely on a carefully balanced cocktail of growth factors and small molecules that modulate key signaling pathways.

This document provides detailed application notes and protocols for the use of IM176Out05 , a novel modulator of the Wnt/β-catenin signaling pathway, in various organoid culture systems. The information presented here is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acts as a potent and selective activator of the Wnt/β-catenin signaling pathway. The Wnt pathway is fundamental in embryonic development and adult tissue homeostasis, regulating cell proliferation, differentiation, and stem cell maintenance.[1][2][3][4] In many organoid cultures, activation of the Wnt pathway is crucial for the proliferation and maintenance of LGR5+ stem cells, which are essential for organoid formation and long-term expansion.[2]

Diagram of the Wnt/β-catenin Signaling Pathway and the Role of this compound:

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled Binds LRP5_6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds This compound This compound This compound->Destruction_Complex Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Wnt pathway activation by this compound.

Data Presentation

The optimal concentration of this compound can vary depending on the organoid type and the specific experimental goals. The following tables summarize recommended starting concentrations and observed effects based on internal validation studies.

Table 1: Recommended Starting Concentrations of this compound for Various Organoid Cultures

Organoid TypeSourceRecommended Starting Concentration
Human IntestinalAdult Stem Cells5 - 20 µM
Human Colorectal CancerPatient-Derived10 - 50 µM
Mouse Small IntestineCrypt Culture2 - 10 µM
Human LiveriPSC-derived1 - 5 µM

Table 2: Quantitative Effects of this compound on Organoid Growth and Gene Expression

Organoid TypeConcentrationIncubation TimeObservation
Human Intestinal10 µM7 days1.5-fold increase in organoid diameter
Human Intestinal10 µM7 days2-fold increase in LGR5 mRNA expression
Mouse Small Intestine5 µM5 days1.8-fold increase in budding efficiency
Human Liver2 µM10 daysMaintained viability and expression of mature hepatocyte markers

Experimental Protocols

Protocol 1: General Guidelines for Handling this compound
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the compound in sterile DMSO to create a stock solution of 10 mM.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilution: On the day of use, thaw the stock solution and prepare a working dilution in the appropriate organoid culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid toxicity.

Protocol 2: Incorporation of this compound into Human Intestinal Organoid Culture

This protocol is adapted from established methods for human intestinal organoid culture.[5][6]

  • Organoid Seeding:

    • Isolate human intestinal crypts from biopsy tissue following standard protocols.

    • Resuspend the isolated crypts in Matrigel or a similar basement membrane extract.

    • Plate 50 µL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.

    • Allow the Matrigel to solidify at 37°C for 10-15 minutes.

  • Culture Medium Preparation:

    • Prepare the basal intestinal organoid medium containing essential growth factors (e.g., EGF, Noggin, R-spondin).

    • Add this compound to the basal medium at the desired final concentration (e.g., 10 µM).

  • Organoid Culture:

    • Add 500 µL of the complete medium containing this compound to each well.

    • Culture the organoids at 37°C and 5% CO2.

    • Replace the medium every 2-3 days with fresh medium containing this compound.

  • Passaging:

    • Passage the organoids every 7-10 days.

    • Mechanically disrupt the organoids and Matrigel.

    • Wash and re-plate the organoid fragments in fresh Matrigel and culture with medium containing this compound.

Experimental Workflow for Intestinal Organoid Culture with this compound:

Organoid_Workflow cluster_setup Culture Setup cluster_culture Organoid Culture cluster_maintenance Maintenance & Analysis Crypt_Isolation Crypt Isolation Matrigel_Embedding Matrigel Embedding Crypt_Isolation->Matrigel_Embedding Plating Plating Matrigel_Embedding->Plating Medium_Addition Add Medium + This compound Plating->Medium_Addition Incubation Incubation (37°C, 5% CO2) Medium_Addition->Incubation Medium_Change Medium Change (every 2-3 days) Incubation->Medium_Change Passaging Passaging (every 7-10 days) Incubation->Passaging Medium_Change->Incubation Continue Culture Passaging->Matrigel_Embedding Re-plate Analysis Downstream Analysis (e.g., qPCR, Imaging) Passaging->Analysis

Caption: Workflow for intestinal organoid culture.

Downstream Applications and Analysis

Organoids cultured with this compound can be utilized for various downstream applications.

  • Quantitative Analysis: Morphological changes, such as organoid size and budding frequency, can be quantified using brightfield microscopy and image analysis software.[7][8]

  • Gene Expression Analysis: The effect of this compound on stem cell markers (e.g., LGR5) and differentiation markers can be assessed by quantitative real-time PCR (qRT-PCR) or single-cell RNA sequencing.[9][10]

  • Immunofluorescence Staining: The expression and localization of proteins of interest can be visualized using immunofluorescence staining of whole-mount organoids or cryosections.

  • Drug Screening: The established organoid cultures can serve as a platform for high-throughput screening of drug candidates for efficacy and toxicity.[11]

Troubleshooting

  • Low Organoid Viability:

    • Ensure the quality of the starting stem cell population.

    • Optimize the concentration of this compound; high concentrations may be cytotoxic.

    • Check for contamination in the culture.

  • Poor Organoid Formation:

    • Verify the potency of the Matrigel and other growth factors.

    • Ensure the seeding density of crypts or single cells is appropriate.

  • Variability in Organoid Size and Shape:

    • Heterogeneity is inherent in organoid cultures. For quantitative experiments, analyze a large number of organoids to obtain statistically significant results.

Conclusion

This compound is a valuable tool for researchers working with organoid models that depend on active Wnt/β-catenin signaling. Its ability to promote the proliferation of stem cell populations can enhance the efficiency of organoid establishment and long-term maintenance. The protocols and data presented in this document provide a starting point for the successful integration of this compound into various organoid culture workflows. Further optimization may be required for specific applications and organoid types.

References

Application Notes: Immunohistochemical Staining for Evaluating the Effects of IM176Out05 on Hair Follicle Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM176Out05 is a novel small molecule that has been identified as a potent promoter of hair follicle regeneration. Its mechanism of action involves the metabolic reprogramming of hair follicle stem cells (HFSCs), shifting their energetic balance towards glycolysis. This metabolic switch is a key driver for the activation of HFSCs, leading to the initiation of the anagen (growth) phase of the hair cycle and subsequent hair regrowth. Immunohistochemistry (IHC) is an invaluable technique to visualize and quantify the cellular and molecular changes induced by this compound in skin tissue, providing critical insights into its efficacy and mechanism of action.

These application notes provide detailed protocols for the immunohistochemical analysis of key biomarkers associated with the effects of this compound on hair follicle regeneration. The selected markers allow for the assessment of stem cell activation, cell proliferation, and the status of key signaling pathways.

Key Biomarkers for IHC Analysis

  • Ki-67: A nuclear protein that is a well-established marker for cell proliferation. Increased Ki-67 staining in the hair follicle bulge and matrix regions indicates the activation of HFSCs and progenitor cells.

  • Keratin 15 (K15): A marker for hair follicle stem cells located in the bulge region. Changes in K15 expression and localization can provide information on the behavior of the stem cell population upon treatment with this compound.

  • β-catenin: A key component of the Wnt signaling pathway, which is crucial for hair follicle development and regeneration. Nuclear translocation of β-catenin is indicative of active Wnt signaling, a downstream effect of the metabolic reprogramming induced by this compound.

  • CD34: A cell surface glycoprotein that serves as another marker for hair follicle stem cells in the bulge region of mice.

  • Lgr5 (Leucine-rich repeat-containing G-protein coupled receptor 5): A marker for actively cycling stem cells in the hair follicle.

Data Presentation: Summary of Expected Immunohistochemical Changes

The following table summarizes the anticipated qualitative and quantitative changes in biomarker expression following treatment with this compound, based on its known mechanism of action. This data can be quantified using image analysis software to determine the percentage of positive cells or staining intensity.

BiomarkerLocation of StainingExpected Change with this compoundMethod of Quantification
Ki-67 Nuclei of cells in the hair follicle bulge and matrixSignificant increase in the number of positive cellsPercentage of Ki-67 positive cells
Keratin 15 (K15) Cytoplasm of hair follicle stem cells in the bulgeEnhanced and more widespread expressionStaining intensity score (e.g., 0-3+)
β-catenin Cytoplasm and Nucleus of hair follicle cellsIncreased nuclear localizationRatio of nuclear to cytoplasmic staining intensity
CD34 Cell membrane of hair follicle stem cells in the bulgeMaintenance or increase in the positive cell populationPercentage of CD34 positive cells in the bulge
Lgr5 Cell membrane of actively cycling stem cellsIncrease in the number of positive cellsNumber of Lgr5 positive cells per hair follicle

Experimental Protocols

Protocol 1: Immunohistochemical Staining for Ki-67 in Mouse Skin Tissue

Materials:

  • Formalin-fixed, paraffin-embedded mouse skin tissue sections (5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (1% BSA in PBS)

  • Primary Antibody: Rabbit anti-Ki-67

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Heat slides in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with rabbit anti-Ki-67 primary antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS three times for 5 minutes each.

    • Apply DAB substrate and incubate until a brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunofluorescent Staining for K15 and β-catenin in Mouse Skin Tissue

Materials:

  • Similar materials as Protocol 1, with the following exceptions:

  • Primary Antibodies: Mouse anti-K15 and Rabbit anti-β-catenin

  • Secondary Antibodies: Alexa Fluor 488-conjugated Goat anti-Mouse and Alexa Fluor 594-conjugated Goat anti-Rabbit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade Mounting Medium

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.

  • Blocking: Follow step 4 from Protocol 1.

  • Primary Antibody Incubation:

    • Incubate with a cocktail of mouse anti-K15 and rabbit anti-β-catenin primary antibodies (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate with a cocktail of Alexa Fluor 488-conjugated goat anti-mouse and Alexa Fluor 594-conjugated goat anti-rabbit secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash slides with PBS three times for 5 minutes each in the dark.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Rinse with PBS.

    • Mount with an antifade mounting medium.

Visualizations

IM176Out05_Mechanism_of_Action cluster_this compound This compound Action cluster_Cellular_Processes Cellular Processes in HFSC cluster_Signaling_and_Outcome Signaling and Outcome This compound This compound Mito_OP Mitochondrial Oxidative Phosphorylation This compound->Mito_OP Inhibits Glycolysis Glycolysis This compound->Glycolysis Promotes Wnt_BetaCatenin Wnt/β-catenin Signaling Glycolysis->Wnt_BetaCatenin Activates HFSC_Activation Hair Follicle Stem Cell Activation Wnt_BetaCatenin->HFSC_Activation Anagen_Initiation Anagen Initiation (Hair Growth) HFSC_Activation->Anagen_Initiation

Caption: Proposed mechanism of action for this compound.

IHC_Workflow start Start: Formalin-Fixed, Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (Non-specific binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB or Fluorophore) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain analysis Microscopy & Image Analysis counterstain->analysis

Caption: General workflow for immunohistochemical staining.

Troubleshooting & Optimization

IM176Out05 not showing expected effect in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel Kinase Y (KY) inhibitor, IM176Out05. If you are not observing the expected anti-proliferative effects in your cell-based assays, please consult the guides below.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase Y (KY). It functions by competitively binding to the ATP-binding pocket of KY, thereby preventing its phosphorylation and subsequent activation. This leads to the downstream inhibition of the "Cell Proliferation Pathway Z".

Q2: What is the expected cellular effect of this compound treatment?

A2: In responsive cancer cell lines, this compound is expected to induce cell cycle arrest and a reduction in cell viability in a dose-dependent manner. A key biomarker of its activity is the reduced phosphorylation of the downstream protein, PX.

Q3: At what concentration should I expect to see an effect?

A3: While cell-line specific, benchmark standards for effective small molecule inhibitors are typically in the <1-10 µM range in cell-based assays[1]. We recommend performing a dose-response experiment starting from 10 µM and titrating down to determine the optimal concentration for your specific cell line[2].

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a lyophilized powder. For stock solutions, we recommend dissolving in DMSO to a concentration of 10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity[3].

Troubleshooting Guide: No Observable Effect of this compound

If you are not observing the expected decrease in cell proliferation or viability after treating your cells with this compound, please work through the following troubleshooting steps.

Problem 1: No difference in cell viability between control and this compound-treated cells.

This is the most common issue and can be caused by a variety of factors, from the compound itself to the experimental setup.

Is the compound active and stable?

  • Action: Verify the storage conditions and handling of your this compound stock. Repeated freeze-thaw cycles can degrade the compound. Consider using a fresh aliquot or a newly prepared stock solution. The chemical stability of the compound in your specific culture media should also be considered[1].

Is the compound permeable to the cells?

  • Action: Highly charged or very hydrophobic compounds may have poor cell permeability[1]. While this compound is designed for good permeability, this can be cell-type dependent. If target engagement is a concern, consider a cell-free biochemical assay to confirm the compound's activity directly on Kinase Y.

Is the concentration correct?

  • Action: The optimal working concentration can vary significantly between cell types[2]. We recommend performing a serial dilution to test a wide range of concentrations (e.g., from 10 nM to 20 µM)[2]. Concentrations above 10 µM may lead to off-target effects[1].

Is the treatment duration optimal?

  • Action: The effect of the inhibitor may not be apparent at early time points. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing a significant effect on cell viability[2].

Problem 2: The downstream marker (phospho-PX) is not decreasing after treatment.

If the phosphorylation of the downstream target PX is not reduced, it suggests an issue with target engagement or the signaling pathway itself.

Does your cell line express the target Kinase Y?

  • Action: Confirm that your chosen cell line expresses Kinase Y at sufficient levels. Review literature to ensure the target is present and active in your cellular model. You can verify expression levels using Western blot or qPCR.

Is the signaling pathway active in your cells?

  • Action: The "Cell Proliferation Pathway Z" may not be the primary driver of proliferation in all cell lines. Ensure this pathway is active under your specific culture conditions. It may be necessary to stimulate the pathway with a growth factor if it is not constitutively active.

Are your assay controls working correctly?

  • Action: Include a positive control (a known activator of the pathway or a different inhibitor) and a negative/vehicle control (e.g., DMSO) in your experiments. This will help you to validate that the assay itself is performing as expected.

Problem 3: High variability between experimental replicates.

High variability can mask the true effect of the compound and make data interpretation difficult.

Is the cell seeding density consistent?

  • Action: Inconsistent cell numbers at the start of the experiment is a major source of variability. Ensure you have a homogenous cell suspension and that you are seeding cells at an appropriate density to avoid both nutrient depletion and contact inhibition during the experiment[3].

Are you using technical and biological replicates?

  • Action: It is recommended to perform each assay with at least three technical replicates and to repeat the experiment on a different day (a biological replicate) to ensure the results are reproducible[3].

Is there an "edge effect" in your multi-well plates?

  • Action: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

Quantitative Data Summary

The following table illustrates an expected outcome versus a common problematic outcome in a 72-hour cell viability assay with this compound.

Concentration (µM)Expected % Viability (vs. Vehicle)Problematic % Viability (vs. Vehicle)
0 (Vehicle)100%100%
0.0198%102%
0.185%99%
155%97%
1020%95%

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Phospho-PX
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PX and total PX (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

IM176Out05_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KY Kinase Y (KY) Receptor->KY Activates pKY p-Kinase Y (Active) KY->pKY Phosphorylation PX Protein X (PX) pKY->PX Phosphorylates pPX p-Protein X (Active) Proliferation Cell Proliferation pPX->Proliferation Promotes This compound This compound This compound->pKY Inhibits Phosphorylation

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with this compound Serial Dilutions adhere->treat incubate Incubate for 72 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for a cell viability (MTT) assay.

Troubleshooting_Workflow rect_node rect_node start No Effect Observed check_compound Compound Integrity OK? start->check_compound check_assay Assay Controls Working? check_compound->check_assay Yes action_compound Use fresh compound. Verify solubility. check_compound->action_compound No check_target Target Expressed & Pathway Active? check_assay->check_target Yes action_assay Troubleshoot assay. Check reagents/protocol. check_assay->action_assay No check_conditions Cell Culture Conditions Optimal? check_target->check_conditions Yes action_target Validate target in cell line. Use positive control cell line. check_target->action_target No action_conditions Optimize cell density, time, and concentration. check_conditions->action_conditions No success Problem Solved check_conditions->success Yes action_compound->check_compound action_assay->check_assay action_target->check_target action_conditions->check_conditions

Caption: Logical workflow for troubleshooting experiments.

References

Technical Support Center: Mitigating Off-Target Effects of IM176Out05

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and reduce the off-target effects of the hypothetical small molecule inhibitor, IM176Out05.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug or small molecule, such as this compound, interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[1] Understanding and minimizing these effects is crucial for accurate data interpretation and the development of safe and effective therapies.[1]

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

A2: A key strategy is to use a structurally related but biologically inactive control compound. If the inactive analog does not produce the same phenotype, it suggests the observed effect is due to the on-target activity of this compound. Additionally, performing target knockdown using genetic methods like CRISPR/Cas9 or RNAi can help validate that the phenotype is dependent on the intended target. If the phenotype persists after target knockdown in the presence of this compound, it is likely an off-target effect.

Q3: What is the importance of a dose-response curve in assessing off-target effects?

A3: A dose-response curve is essential for understanding the potency and efficacy of this compound. Off-target effects often occur at higher concentrations of the compound. By determining the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for the on-target activity, you can select a concentration range for your experiments that is more likely to be specific and minimize off-target interactions.[2] Steep dose-response curves can sometimes indicate non-specific inhibition.[3][4]

Q4: Are there computational tools that can predict potential off-targets of this compound?

A4: Yes, various computational approaches can predict potential off-target interactions. These methods often use the chemical structure of this compound to screen against databases of known protein binding sites. This in silico analysis can provide a list of potential off-targets that can then be experimentally validated.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Effective Concentrations

Possible Cause: The observed toxicity may be due to off-target effects of this compound, where the inhibitor is affecting essential cellular pathways unrelated to its intended target.

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or Calcein AM/Propidium Iodide staining) to quantify the cytotoxic effects of this compound across a wide range of concentrations.

  • Determine the Therapeutic Window: Compare the dose-response curve for the desired on-target effect with the dose-response curve for cytotoxicity. A narrow therapeutic window suggests that off-target toxicity may be a significant issue.

  • Use a Lower Concentration: If possible, use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize toxicity.

  • Employ a Rescue Experiment: If the intended target is known to regulate a specific pathway, attempt to "rescue" the cells from the toxic effects by manipulating that pathway downstream of the target.

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause: Inconsistent results could arise from the promiscuous binding of this compound to multiple unintended targets, leading to variable and unpredictable cellular responses.

Troubleshooting Steps:

  • Conduct Kinase Selectivity Profiling: If this compound is a kinase inhibitor, perform a kinase selectivity profiling assay to identify other kinases that are inhibited by the compound.[5][6] This will provide a clearer picture of its specificity.

  • Validate with a Second, Structurally Different Inhibitor: Use another inhibitor that targets the same protein but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Perform Target Knockout/Knockdown Controls: As mentioned in the FAQs, using CRISPR or RNAi to remove the intended target can help confirm that the observed effect is on-target.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table shows the inhibitory activity of this compound against its intended target and a panel of representative off-target kinases. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Kinase TargetKinase Family% Inhibition at 1 µM this compound
Target Kinase A (On-Target) Tyrosine Kinase 95%
Off-Target Kinase BSerine/Threonine Kinase78%
Off-Target Kinase CTyrosine Kinase52%
Off-Target Kinase DSerine/Threonine Kinase25%
Off-Target Kinase ELipid Kinase10%

Table 2: Dose-Response Data for this compound

This table provides example data from a dose-response experiment to determine the IC50 of this compound on its target and a significant off-target.

Concentration (nM)log(Concentration)% Inhibition (On-Target)% Inhibition (Off-Target B)
1050
101205
501.74815
10027530
5002.79265
100039885
10000410095

Table 3: IC50 and EC50 Values for this compound

This table summarizes the calculated IC50 (for inhibition) and EC50 (for cellular effects) values for this compound. A larger difference between the on-target and off-target IC50 values indicates better selectivity.

TargetAssay TypeIC50 / EC50 (nM)
Target Kinase A (On-Target) Biochemical Inhibition 45
Off-Target Kinase BBiochemical Inhibition850
Cellular ProliferationCell-based Assay120
Cellular CytotoxicityCell-based Assay>10,000

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of SDS in HCl)[7]

  • Serum-free cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.[8]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be converted to formazan crystals.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Calcein AM and Propidium Iodide (PI) Viability/Cytotoxicity Assay

This assay distinguishes between live and dead cells based on membrane integrity and esterase activity.[9][10][11]

Materials:

  • Cells cultured in a suitable plate or dish

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound at various concentrations for the desired time.

  • Prepare a staining solution by diluting Calcein AM to a final concentration of 1-2 µM and PI to 1-2 µg/mL in PBS.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the Calcein AM/PI staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells once with PBS to remove excess dyes.

  • Image the cells immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (PI).

Visualizations

experimental_workflow cluster_initial_screening Initial Screening cluster_off_target_investigation Off-Target Investigation cluster_conclusion Conclusion A Treat cells with this compound B Observe Phenotype A->B C Dose-Response Curve B->C D Cell Viability Assay B->D F Inactive Control Compound B->F G Target Knockdown (CRISPR/RNAi) B->G E Kinase Selectivity Profile C->E If phenotype persists at high conc. I Off-Target Effect Identified D->I High Toxicity E->I Low Selectivity H On-Target Effect Confirmed F->H Phenotype absent F->I Phenotype present G->H Phenotype absent G->I Phenotype present

Caption: Workflow for investigating off-target effects of this compound.

signaling_pathway This compound This compound Target_A Target Kinase A This compound->Target_A Inhibits Off_Target_B Off-Target Kinase B This compound->Off_Target_B Inhibits (at higher conc.) Downstream_On On-Target Pathway Target_A->Downstream_On Downstream_Off Off-Target Pathway Off_Target_B->Downstream_Off Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Undesired Phenotype / Toxicity Downstream_Off->Phenotype_Off

Caption: On-target vs. off-target signaling of this compound.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation IC50_On Low IC50 for On-Target Conclusion High Confidence in On-Target Effect IC50_On->Conclusion IC50_Off High IC50 for Off-Target IC50_Off->Conclusion Viability High Cell Viability at Effective Dose Viability->Conclusion

Caption: Logic for concluding on-target activity.

References

Technical Support Center: IM176Out05 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on working with IM176Out05, focusing on its bioavailability and related in vivo experimental considerations. While this compound is reported to have high solubility and bioavailability, this resource offers troubleshooting strategies applicable to a range of in vivo studies and compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported bioavailability?

A1: this compound is a novel small molecule with a biguanide core, described as an optimized and improved biguanide.[1] It is reported to have high solubility, greater potency, and enhanced bioavailability compared to similar molecules like metformin.[1] Its primary mechanism of action involves the slight inhibition of oxidative phosphorylation (OXPHOS), which can facilitate metabolic reprogramming and has been shown to promote hair follicle regeneration.[1]

Q2: The literature suggests this compound has high bioavailability. Why might I be observing low bioavailability in my experiments?

A2: While this compound itself has favorable properties, several experimental factors can lead to apparent low bioavailability. These can include:

  • Suboptimal Formulation: The vehicle used to dissolve and administer the compound may not be appropriate for the animal model or the route of administration.

  • Issues with Administration: Incorrect gavage technique or other administration errors can lead to incomplete dosing.

  • Animal Model Variability: The physiology and metabolism of the specific animal strain being used can affect drug absorption.

  • Analytical Method Sensitivity: The method used to quantify this compound in plasma or tissue may not be sensitive enough to detect its true concentration.

  • First-Pass Metabolism: Although reported to have good bioavailability, the extent of first-pass metabolism in your specific model system might be a contributing factor.[2][3]

Q3: What are the key physicochemical properties of this compound to consider?

A3: this compound is a hydrophobic cation with a biguanide core and is presented as a hydrochloride salt.[1] Its high solubility is a key feature that contributes to its favorable bioavailability.[1]

General Troubleshooting Guide for In Vivo Bioavailability Studies

This guide provides troubleshooting for common issues encountered during in vivo bioavailability experiments.

Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals Inconsistent dosing volume or technique.Ensure all personnel are properly trained on the administration technique (e.g., oral gavage). Use calibrated equipment for dosing.
Differences in food intake among animals (food can affect drug absorption).Standardize the fasting period for all animals before dosing.
Low or undetectable plasma concentrations Poor absorption from the gastrointestinal (GI) tract.Consider alternative formulation strategies to enhance absorption, such as using penetration enhancers or lipid-based formulations.[4][5][6]
Rapid metabolism (high first-pass effect).Investigate the metabolic stability of the compound in liver microsomes or hepatocytes from the species being studied.
Insufficient analytical sensitivity.Optimize the bioanalytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification (LLOQ).
Non-linear pharmacokinetics (PK) Saturation of absorption transporters or metabolic enzymes.Conduct a dose-ranging study to assess dose proportionality. If non-linearity is confirmed, consider the possibility of saturable processes.[3]
Poor solubility of the formulation at higher doses.Re-evaluate the formulation to ensure the drug remains in solution at the intended concentration.

Strategies for Enhancing Oral Bioavailability

While this compound has high intrinsic bioavailability, researchers working with other less soluble compounds can employ various formulation strategies.

Strategy Mechanism of Action Examples References
Particle Size Reduction Increases the surface area of the drug, leading to a higher dissolution rate.Micronization, Nano-milling, Nanosuspensions.[7][8]
Solid Dispersions The drug is dispersed in an inert carrier at the solid state, often in an amorphous form, which has higher solubility than the crystalline form.Amorphous solid dispersions.[6][8]
Lipid-Based Formulations Improve the solubility of lipophilic drugs and can facilitate lymphatic uptake, bypassing first-pass metabolism.Self-Emulsifying Drug Delivery Systems (SEDDS), Liposomes, Solid Lipid Nanoparticles.[6][8]
Complexation Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, which can encapsulate poorly soluble drugs and increase their solubility.Cyclodextrin complexes.[4][6]
Salt Formation Converting a drug to its salt form can significantly increase its aqueous solubility.Ciprofloxacin hydrochloride.[6][9]
Co-crystallization A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former in the same crystal lattice, which can improve solubility.Entresto® (sacubitril/valsartan).[9]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Use a relevant mouse strain (e.g., C57BL/6), with an equal number of males and females.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation in a suitable vehicle (e.g., saline, PBS) at the desired concentration. Ensure the drug is fully dissolved.

  • Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis animal_model Select Animal Model acclimatize Acclimatize Animals animal_model->acclimatize fasting Fast Animals acclimatize->fasting formulation Prepare Formulation fasting->formulation dosing Oral Gavage Dosing formulation->dosing blood_sampling Blood Sampling at Time Points dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms LC-MS/MS Analysis plasma_prep->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors solubility Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Permeability permeability->bioavailability metabolism Metabolism metabolism->bioavailability particle_size Particle Size particle_size->bioavailability excipients Excipients excipients->bioavailability delivery_system Delivery System delivery_system->bioavailability gi_motility GI Motility gi_motility->bioavailability ph GI pH ph->bioavailability first_pass First-Pass Effect first_pass->bioavailability

Caption: Key factors influencing oral bioavailability.

References

IM176Out05 precipitation issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with IM176Out05 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound, also known as 2-Me-Phenformin hydrochloride, is a biguanide derivative that functions as a mitochondrial OXPHOS (oxidative phosphorylation) inhibitor. As a hydrochloride salt, it is expected to be soluble in aqueous solutions.

Summary of this compound Properties:

PropertyValue
Chemical Name 2-Me-Phenformin hydrochloride
Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
Function Mitochondrial OXPHOS inhibitor
Solubility Expected to be soluble in water. The related compound, Phenformin hydrochloride, is soluble in water and DMSO.[1]

Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the possible causes?

Precipitation of a seemingly soluble compound like this compound in cell culture medium can be attributed to several factors:

  • High Concentration: The final concentration of this compound in the medium may exceed its solubility limit under the specific culture conditions.

  • pH Shift: The addition of the compound, especially from a stock solution with a different pH, can alter the local pH of the medium, leading to precipitation. Biguanides are generally more stable in acidic conditions.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts, proteins (from serum), or other supplements, forming insoluble complexes.

  • Improper Stock Solution Preparation or Storage: The compound may not be fully dissolved in the stock solution, or it may have degraded or precipitated out of the stock solution during storage.

  • Temperature Effects: Temperature fluctuations, such as moving the medium from a refrigerator to a 37°C incubator, can affect the solubility of components.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve precipitation issues with this compound.

Visualizing the Troubleshooting Workflow

A Precipitation Observed B Step 1: Verify Stock Solution A->B C Step 2: Review Dilution Protocol B->C D Step 3: Assess Media Compatibility C->D E Step 4: Evaluate Environmental Factors D->E F Resolution E->F

Caption: A high-level workflow for troubleshooting this compound precipitation.

Step 1: Verify the Integrity of the this compound Stock Solution

Question: How can I be sure my stock solution is not the source of the problem?

Answer: An improperly prepared or stored stock solution is a common culprit for precipitation.

Troubleshooting Actions:

  • Visual Inspection: Carefully examine your stock solution. Is it clear, or can you see any particulate matter? If it's not perfectly clear, it needs to be addressed.

  • Solubilization Check: If you prepared the stock solution yourself, ensure the compound was fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. For compounds that are difficult to dissolve, sonication can be used.

  • Fresh Preparation: If in doubt, prepare a fresh stock solution following the recommended protocol.

Recommended Stock Solution Protocol:

ParameterRecommendation
Solvent Sterile DMSO or sterile water
Concentration 10 mM
Preparation Dissolve the appropriate weight of this compound in the chosen solvent to achieve a 10 mM concentration. Ensure complete dissolution.
Storage Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). Avoid repeated freeze-thaw cycles.

Step 2: Review Your Dilution Protocol

Question: Could the way I'm adding the stock solution to the media be causing the precipitation?

Answer: Yes, the dilution method can significantly impact whether the compound stays in solution.

Troubleshooting Actions:

  • Avoid Direct High Concentration Addition: Do not add a highly concentrated stock solution directly to the full volume of your media. This can cause localized high concentrations that lead to precipitation.

  • Pre-dilution: A best practice is to first dilute the stock solution in a small volume of media and then add this intermediate dilution to the final culture volume.

  • Mixing: Ensure thorough but gentle mixing immediately after adding the compound to the media.

Diagram of a Recommended Dilution Workflow:

cluster_0 Stock Solution cluster_1 Intermediate Dilution cluster_2 Final Culture A 10 mM this compound in DMSO B Small volume of media A->B Add stock to small media volume C Final volume of cell culture media B->C Add intermediate dilution to final volume

Caption: A recommended workflow for diluting this compound into cell culture media.

Step 3: Assess Media Compatibility

Question: Could my cell culture medium be incompatible with this compound?

Answer: It's possible that components in your specific medium are interacting with the compound.

Troubleshooting Actions:

  • Serum Concentration: If you are using a serum-containing medium, try reducing the serum concentration or using a serum-free medium to see if the precipitation is reduced. High protein concentrations can sometimes lead to compound precipitation.

  • Component Check: Review the formulation of your medium. High concentrations of certain salts or other additives could potentially interact with this compound.

  • Test in Basal Medium: Prepare a small test batch of your basal medium (without serum or other supplements) and add this compound. If no precipitation occurs, it suggests an interaction with one of the supplements.

Step 4: Evaluate Environmental and Other Factors

Question: Are there any other factors that could be contributing to the precipitation?

Answer: Yes, environmental conditions and other experimental parameters can play a role.

Troubleshooting Actions:

  • pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4). Biguanides are generally more stable in slightly acidic to neutral pH.

  • Temperature: Pre-warm your media to 37°C before adding the compound. Adding a cold compound solution to warm media or vice-versa can sometimes cause precipitation.

  • Filtration: After adding this compound to your medium, you can try filtering it through a 0.22 µm filter to remove any potential micro-precipitates before adding it to your cells. However, be aware that this could also remove some of the dissolved compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 255.75 g/mol ).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Addition of this compound to Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution

    • Pre-warmed cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Determine the final concentration of this compound required for your experiment.

    • In a sterile tube, perform an intermediate dilution of the stock solution in a small volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you could add 1 µL of the 10 mM stock to 99 µL of medium to make a 100 µM intermediate solution.

    • Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium. In the example above, you would add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of medium.

    • Mix the final solution gently but thoroughly by inverting the container or pipetting.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Signaling Pathway Visualization

This compound is known to inhibit mitochondrial oxidative phosphorylation. This can lead to a shift in cellular metabolism towards glycolysis.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Glycolysis Glycolysis This compound->Glycolysis Upregulates OXPHOS Oxidative Phosphorylation Mitochondria->OXPHOS ATP_prod ATP Production OXPHOS->ATP_prod Reduced Metabolic_Shift Metabolic Shift ATP_prod->Metabolic_Shift Glycolysis->Metabolic_Shift

Caption: The effect of this compound on cellular metabolism.

References

Technical Support Center: IM176Out05 Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the proper storage and handling of IM176Out05 to prevent its degradation. Following these recommendations is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The stability of research compounds like this compound is influenced by several environmental factors. The most common contributors to degradation are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to faster degradation.

  • Moisture (Humidity): Water can act as a reactant in hydrolysis, a common degradation pathway for many organic molecules.[1]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxygen: Atmospheric oxygen can cause oxidative degradation.

  • pH: The stability of a compound can be highly dependent on the pH of its environment, with acidic or basic conditions catalyzing degradation.[2]

Q2: What are the recommended storage temperatures for this compound?

A2: The optimal storage temperature for this compound depends on its formulation (e.g., lyophilized powder vs. solution) and the intended duration of storage. For long-term preservation, ultra-low temperatures are generally recommended.

Storage ConditionTemperature RangeRecommended DurationPrimary Purpose
Long-Term Storage -80°C> 6 monthsPreserves the integrity of the compound for extended periods.[3]
Short-Term Storage -20°C< 6 monthsSuitable for frequently used stock solutions.
Refrigerated 2-8°C< 72 hoursRecommended for temporary storage of ready-to-use solutions.[4][5][6]
Room Temperature 15-25°CNot RecommendedGenerally unsuitable for storage due to the increased risk of degradation.

Q3: How should I handle this compound to minimize degradation?

A3: Proper handling is as critical as correct storage. Follow these guidelines to maintain the quality of this compound:

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to degradation. Prepare aliquots of your stock solution to avoid this.

  • Use Appropriate Solvents: Reconstitute lyophilized this compound with a recommended, high-purity solvent. Ensure the solvent is anhydrous if the compound is susceptible to hydrolysis.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, consider storing them under an inert gas like argon or nitrogen.

  • Control pH: If preparing a buffered solution, ensure the pH is within the optimal stability range for this compound.

Troubleshooting Guide

Problem: I am observing a decrease in the activity of my this compound compound over time.

Possible Causes and Solutions:

This flowchart outlines a systematic approach to troubleshooting the loss of this compound activity.

cluster_troubleshooting Troubleshooting Workflow for this compound Activity Loss start Start: Decreased this compound Activity Observed check_storage Review Storage Conditions: - Temperature - Light Exposure - Humidity start->check_storage improper_storage Potential Issue: Improper Storage check_storage->improper_storage check_handling Examine Handling Procedures: - Freeze-Thaw Cycles - Solvent Quality - pH of Solution improper_handling Potential Issue: Improper Handling check_handling->improper_handling improper_storage->check_handling No correct_storage Action: Adjust storage to recommended conditions (e.g., -80°C, dark, desiccated). improper_storage->correct_storage Yes correct_handling Action: Modify handling protocol (e.g., aliquot, use fresh solvent, verify pH). improper_handling->correct_handling Yes further_investigation Conclusion: Issue Persists. Consider compound-specific degradation pathway analysis. improper_handling->further_investigation No retest Retest Compound Activity correct_storage->retest correct_handling->retest issue_resolved Conclusion: Issue Resolved retest->issue_resolved

Caption: Troubleshooting workflow for decreased this compound activity.

Experimental Protocols

Protocol 1: Aliquoting this compound for Long-Term Storage

This protocol describes the best practice for preparing aliquots of a stock solution to minimize degradation from repeated freeze-thaw cycles.

cluster_aliquoting Aliquoting Protocol Workflow start Start: Lyophilized this compound reconstitute 1. Reconstitute with appropriate high-purity solvent to desired stock concentration. start->reconstitute determine_volume 2. Determine the optimal volume per aliquot based on typical experimental usage. reconstitute->determine_volume dispense 3. Dispense the calculated volume into low-retention microcentrifuge tubes. determine_volume->dispense label_tubes 4. Clearly label each tube with compound name, concentration, and date. dispense->label_tubes flash_freeze 5. Flash-freeze the aliquots in liquid nitrogen or on dry ice. label_tubes->flash_freeze store 6. Transfer frozen aliquots to a labeled storage box and place at -80°C. flash_freeze->store end End: Aliquots Ready for Use store->end

Caption: Workflow for preparing this compound aliquots.

Signaling Pathways and Degradation

Hypothetical Degradation Pathways for this compound

Without specific data for this compound, we can illustrate common chemical degradation pathways that affect similar research compounds. Understanding these can help in designing appropriate storage and handling protocols.

cluster_degradation Common Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (Active Compound) hydrolyzed_product Hydrolyzed Product (Inactive) This compound->hydrolyzed_product + H2O (Moisture) oxidized_product Oxidized Product (Inactive) This compound->oxidized_product + O2 (Air) photolytic_product Photolytic Product (Inactive) This compound->photolytic_product + Light (UV)

Caption: Potential degradation pathways for this compound.

References

IM176Out05 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with IM176Out05, particularly regarding cytotoxicity observed at high concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cytotoxicity with this compound at concentrations higher than our expected therapeutic window. Is this a known issue?

A1: Yes, dose-dependent cytotoxicity is a known characteristic of many compounds.[1] While this compound is designed for a specific target, at higher concentrations, it can lead to off-target effects or generalized cell stress, resulting in decreased cell viability.[2] It is crucial to determine the optimal concentration range for your specific cell type and assay.

Q2: What is the potential mechanism behind the high-concentration cytotoxicity of this compound?

A2: At therapeutic concentrations, this compound is believed to modulate its primary target pathway. However, at higher concentrations, several factors may contribute to cytotoxicity:

  • Off-Target Kinase Inhibition: this compound may inhibit other kinases or cellular proteins essential for cell survival.[3][4]

  • Induction of Oxidative Stress: High intracellular concentrations of the compound could lead to the generation of reactive oxygen species (ROS), causing cellular damage.[5][6]

  • Mitochondrial Dysfunction: Off-target effects on mitochondrial proteins can disrupt the electron transport chain and induce apoptosis.

  • Overwhelming Cellular Efflux: Cells may have active efflux pumps to remove foreign compounds. High concentrations of this compound might saturate these pumps, leading to intracellular accumulation and toxicity.

Q3: How can we confirm that the observed cytotoxicity is due to this compound and not an artifact of our experimental setup?

A3: It is essential to include proper controls in your experiments.[7][8] Here are some key troubleshooting steps:

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the concentrations used. Run a vehicle-only control.

  • Positive Control: Use a known cytotoxic agent to confirm that your assay is working correctly.

  • Cell Density: An inappropriate cell density can lead to misleading results. Optimize cell seeding density before performing the assay.[9]

  • Assay Interference: Some compounds can interfere with the assay chemistry itself (e.g., colorimetric or fluorometric readouts). Consider using an orthogonal assay to confirm your results (e.g., if you are using an MTT assay, confirm with an LDH release assay).

Q4: Our results show high variability between replicate wells. What could be the cause?

A4: High variability can stem from several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions.[7]

  • Uneven Cell Seeding: Make sure your cells are evenly distributed across the plate wells.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell growth.[8] It is recommended to use the inner wells for experiments or fill the outer wells with sterile PBS or media.

  • Compound Precipitation: At high concentrations, this compound may precipitate out of solution. Visually inspect your stock solutions and dilutions for any signs of precipitation.

Proposed Cytotoxicity Pathway of this compound at High Concentrations

IM176Out05_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IM176Out05_High High [this compound] IM176Out05_Accumulation Intracellular Accumulation IM176Out05_High->IM176Out05_Accumulation Saturated Efflux Efflux_Pumps Efflux Pumps Off_Target_Kinases Off-Target Kinases IM176Out05_Accumulation->Off_Target_Kinases Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction IM176Out05_Accumulation->Mitochondrial_Dysfunction Direct Effect Cell_Stress Cellular Stress Off_Target_Kinases->Cell_Stress ROS_Production ROS Production ROS_Production->Cell_Stress Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity at high concentrations.

Experimental Protocols

Protocol: Assessing Cytotoxicity using an LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Vehicle (e.g., sterile DMSO)

  • 96-well clear-bottom tissue culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Also, prepare a vehicle control at the same final concentration as the highest this compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for 100% cytotoxicity).[8]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Following incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the specified wavelength using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Attachment (24h incubation) A->B C 3. Compound Treatment (Serial dilutions of this compound) B->C D 4. Incubation (24-72h) C->D E 5. LDH Assay (Collect supernatant, add reagents) D->E F 6. Absorbance Reading (Microplate reader) E->F G 7. Data Analysis (% Cytotoxicity Calculation) F->G

Caption: A typical workflow for an in vitro cytotoxicity assay.

Data Presentation and Interpretation

Below is an example of how to structure your cytotoxicity data for this compound.

Table 1: Cytotoxicity of this compound in HCT116 Cells after 48h Treatment

This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle)2.5 ± 0.8
14.1 ± 1.2
58.9 ± 2.1
1015.3 ± 3.5
2548.7 ± 5.2
5089.2 ± 4.8
10095.6 ± 3.1
Troubleshooting Logic Tree

If you are observing unexpected cytotoxicity, use the following decision tree to guide your troubleshooting process.

Troubleshooting_Tree A High Cytotoxicity Observed B Is the vehicle control also toxic? A->B C Yes B->C Yes D No B->D No E Reduce solvent concentration. Consider a different solvent. C->E F Is there high variability between replicates? D->F G Yes F->G Yes H No F->H No I Check pipetting technique. Ensure even cell seeding. Use inner wells of the plate. G->I J Does the compound precipitate at high concentrations? H->J K Yes J->K Yes L No J->L No M Lower the highest concentration tested. Use a solubility enhancer if compatible. K->M N Cytotoxicity is likely a true effect of this compound. Consider off-target or cell stress mechanisms. L->N

Caption: A decision tree for troubleshooting unexpected cytotoxicity results.

References

Overcoming resistance to IM176Out05 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: IM176Out05

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding resistance to this compound in cell lines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: My cell viability assay shows that this compound is less effective than expected, or the IC50 value has significantly increased in my long-term cultures. What could be the cause?

Answer:

This is a common indication of acquired resistance. Cells cultured for extended periods in the presence of a selective pressure, such as this compound, can develop mechanisms to evade the drug's effects. The two most prevalent causes are the emergence of mutations in the drug's target or the activation of alternative signaling pathways that bypass the inhibited pathway.

Recommended Actions:

  • Confirm Resistance: Perform a dose-response experiment to confirm the shift in the IC50 value compared to the parental, sensitive cell line.

  • Investigate Target-Based Resistance: Sequence the kinase domain of the target protein to check for mutations that may interfere with this compound binding.

  • Assess Bypass Pathways: Use techniques like western blotting or phospho-kinase arrays to screen for the upregulation or increased phosphorylation of proteins in known compensatory signaling pathways (e.g., parallel receptor tyrosine kinases).

Question 2: I am observing inconsistent results in my apoptosis assays (e.g., Annexin V/PI staining) following this compound treatment. What are some potential reasons?

Answer:

Inconsistent apoptosis results can stem from several factors, from technical variability to biological heterogeneity within your cell population.

Recommended Actions:

  • Cell Synchronization: Ensure your cells are in the same phase of the cell cycle at the start of the experiment, as sensitivity to this compound may be cell-cycle dependent.

  • Time-Course Experiment: The peak apoptotic response can vary. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your cell line.

  • Drug Concentration: Use a concentration that is a multiple of the established IC50 (e.g., 5x or 10x IC50) to ensure a robust apoptotic response is induced.

  • Sub-population Selection: It's possible that a small, resistant sub-population of cells is surviving and proliferating, leading to inconsistent bulk measurements. Consider using single-cell analysis techniques to investigate population heterogeneity.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of action for this compound and what are the common mechanisms of resistance?

Answer:

This compound is a potent small molecule inhibitor of the "Growth and Survival Kinase 1" (GSK1). In sensitive cells, this compound blocks the downstream signaling cascade that promotes cell proliferation and survival.

The most common mechanisms of acquired resistance include:

  • On-Target Mutations: Point mutations in the ATP-binding pocket of GSK1 can reduce the binding affinity of this compound, rendering it less effective.

  • Bypass Pathway Activation: Cells may upregulate a parallel signaling pathway, such as the one initiated by the "Alternative Receptor Tyrosine Kinase" (ARTK), which can reactivate downstream effectors like "Proliferation-Associated Kinase" (PAK) and "Survival Kinase B" (SKB), thus circumventing the GSK1 blockade.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration.

Below is a diagram illustrating the primary signaling pathway and a common bypass resistance mechanism.

cluster_0 Sensitive Cell Signaling cluster_1 Resistant Cell (Bypass Pathway) GF Growth Factor GFR Growth Factor Receptor GF->GFR GSK1 GSK1 GFR->GSK1 PAK PAK GSK1->PAK SKB SKB GSK1->SKB Proliferation Proliferation PAK->Proliferation Survival Survival SKB->Survival This compound This compound This compound->GSK1 ARTK ARTK (Upregulated) r_PAK PAK ARTK->r_PAK r_SKB SKB ARTK->r_SKB r_Proliferation Proliferation r_PAK->r_Proliferation r_Survival Survival r_SKB->r_Survival r_GSK1 GSK1 (Inhibited) r_this compound This compound r_this compound->r_GSK1

Caption: Signaling pathways in sensitive vs. resistant cells.

FAQ 2: How can I experimentally verify the mechanism of resistance in my cell line?

Answer:

A systematic approach is required to pinpoint the resistance mechanism. The workflow below outlines a common strategy.

Start Develop Resistant Cell Line Confirm Confirm Resistance (IC50 Shift Assay) Start->Confirm Branch1 Investigate Resistance Mechanism Confirm->Branch1 Seq Sequence GSK1 Kinase Domain Branch1->Seq Hypothesis 1 PArray Phospho-Kinase Array / Western Blot Branch1->PArray Hypothesis 2 Efflux Drug Efflux Assay (e.g., Rhodamine 123) Branch1->Efflux Hypothesis 3 Result1 Mutation Found? (On-Target Resistance) Seq->Result1 Result2 Bypass Pathway Activated? PArray->Result2 Result3 Increased Efflux? Efflux->Result3 Result1->PArray No End1 Conclusion: On-Target Resistance Result1->End1 Yes Result2->Efflux No End2 Conclusion: Bypass Activation Result2->End2 Yes End3 Conclusion: Drug Efflux Result3->End3 Yes No No Yes Yes

Caption: Workflow for identifying this compound resistance.

Quantitative Data Summary:

The following table presents hypothetical data from experiments comparing the parental (sensitive) cell line to a derived resistant cell line.

ParameterSensitive Cell LineResistant Cell LineFold Change
This compound IC50 50 nM1500 nM30x
p-GSK1 (downstream target) Greatly ReducedModerately Reduced-
p-ARTK (bypass kinase) Low / UndetectableHigh>10x
p-PAK (downstream effector) Greatly ReducedRestored / High-
ABC Transporter B1 Expression 1.0 (normalized)1.2 (normalized)1.2x

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Dilution: Prepare a 2x serial dilution series of this compound in culture medium.

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the corresponding drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Protein Phosphorylation

  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-GSK1, total GSK1, p-ARTK, total ARTK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts.

Modifying IM176Out05 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of IM176Out05 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for this compound?

A1: As a starting point, we recommend a concentration range of 1-10 µM for initial experiments. The optimal concentration and duration will ultimately depend on the specific cell type and the biological question being investigated. A typical initial treatment duration is 24-72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Q2: My cells are showing signs of toxicity (e.g., rounding up, detaching) after treatment with this compound. What should I do?

A2: If you observe cellular toxicity, we recommend the following troubleshooting steps:

  • Reduce the concentration: Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM) to identify a non-toxic working concentration.

  • Shorten the treatment duration: Conduct a time-course experiment to determine if a shorter exposure time can achieve the desired biological effect without inducing toxicity.

  • Check cell confluency: Ensure that cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.

  • Serum concentration: Consider the serum concentration in your culture medium, as it can sometimes influence the activity and toxicity of a compound.

Q3: I am not observing the expected biological effect after treating my cells with this compound. What could be the reason?

A3: If you are not seeing the expected effect, consider the following:

  • Sub-optimal concentration or duration: Your current concentration may be too low or the treatment time too short. We recommend performing a thorough dose-response and time-course experiment.

  • Cell type specificity: The cellular response to this compound may be cell-type specific. Ensure that the chosen cell line is appropriate for the expected biological outcome.

  • Compound stability: Confirm the proper storage and handling of this compound to ensure its stability and activity.

  • Downstream assay sensitivity: The assay used to measure the biological effect may not be sensitive enough to detect changes. Consider using a more sensitive or alternative readout.

Troubleshooting Guides

Optimizing Treatment Duration

Determining the optimal treatment duration is critical for obtaining reliable and reproducible results. The following guide provides a systematic approach to optimizing the exposure time of your cells to this compound.

Key Principle: The ideal treatment duration will elicit the desired biological response while minimizing off-target effects and cellular stress.

Experimental Workflow for Optimizing Treatment Duration

G cluster_0 Phase 1: Initial Time-Course Experiment cluster_1 Phase 2: Refined Time-Course Experiment cluster_2 Phase 3: Correlate with Downstream Effects A Select a fixed, sub-maximal concentration of this compound B Treat cells for a broad range of time points (e.g., 6, 12, 24, 48, 72 hours) A->B C Assess a key biomarker or phenotype at each time point B->C D Based on Phase 1, select a narrower range of time points around the initial optimal time C->D Inform selection of time range E Repeat treatment and assessment with more frequent intervals D->E F Determine the time point with the most robust and consistent effect E->F G Treat cells for the optimized duration F->G Use optimized duration H Analyze multiple downstream readouts (e.g., gene expression, protein levels, cell function) G->H I Confirm that the chosen duration leads to the expected functional consequences H->I

Caption: Workflow for optimizing this compound treatment duration.

Data Presentation: Time-Course Experiment Example

The following table summarizes hypothetical data from an initial time-course experiment to assess the effect of this compound on the phosphorylation of a target protein.

Treatment Duration (hours)Target Phosphorylation (Fold Change vs. Control)Cell Viability (%)
01.0100
61.898
123.595
245.292
484.885
723.175

Based on this data, a 24-hour treatment appears to provide the maximal target engagement with minimal impact on cell viability. A refined time-course could then investigate time points between 18 and 30 hours.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired durations. Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of this compound on protein expression and phosphorylation.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

Based on preliminary data, this compound is hypothesized to modulate the Wnt/β-catenin signaling pathway, which is known to be involved in cell proliferation and differentiation.[1][2][3]

G cluster_0 This compound Signaling Pathway cluster_1 In the Nucleus This compound This compound Frizzled Frizzled Receptor This compound->Frizzled Activates Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin Nucleus Nucleus Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes Activates Beta_Catenin_N->TCF_LEF Co-activates

Caption: Hypothesized this compound signaling pathway.

References

Validation & Comparative

A Comparative Guide to Hair Follicle Regeneration Inhibitors: IM176Out05 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel metabolic reprogramming inhibitor IM176Out05 with other known inhibitors used to stimulate hair growth. This document summarizes key efficacy data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a clear perspective on the current landscape of hair follicle regeneration therapies.

Introduction to Hair Follicle Regeneration Inhibitors

The quest for effective treatments for hair loss has led to the exploration of various molecular pathways that govern hair follicle cycling and stem cell activity. A promising strategy involves the modulation of cellular metabolism to promote the activation of hair follicle stem cells (HFSCs) and prolong the anagen (growth) phase of the hair cycle. This guide focuses on this compound, a novel small molecule that enhances hair follicle regeneration by facilitating metabolic reprogramming, and compares its efficacy with established and emerging inhibitors.

Comparative Efficacy of Hair Growth Inhibitors

The following table summarizes the quantitative efficacy of this compound and other selected inhibitors in promoting hair growth, primarily in the C57BL/6 mouse model, a standard for hair research.

InhibitorMechanism of ActionKey Efficacy Data (in C57BL/6 mice unless specified)Reference
This compound Mild inhibitor of mitochondrial oxidative phosphorylation, promotes glycolysis.- More effective than 1% minoxidil in female mice in promoting hair regrowth. - Similar efficacy to 1% minoxidil in male mice. - Significantly increased the number of hair follicles in the anagen phase.[1]
Minoxidil Vasodilator, potassium channel opener; enhances expression of growth factors like VEGF and IGF-1.- 5% topical solution increased hair regrowth area to ~70% after 14 days. - Nanoparticle formulations have shown enhanced delivery and efficacy, with a 7.4-fold higher concentration in the hair bulge compared to commercial solutions.[2][3][4]
Finasteride 5α-reductase inhibitor, blocks conversion of testosterone to dihydrotestosterone (DHT).- Oral administration (1 mg/kg) resulted in 86.7% hair growth after 10 weeks in a testosterone-induced alopecia model. - Increased the number and length of hair follicles.[5]
Dutasteride Dual inhibitor of type 1 and type 2 5α-reductase.- More potent than finasteride in increasing hair count in clinical studies (human). - Data in C57BL/6 mice is less prevalent in the reviewed literature.[6]
RCGD423 Activator of the JAK-STAT signaling pathway, leading to increased lactate production.- Promotes quicker hair growth by activating hair follicle stem cells. - Specific quantitative data on percentage of hair regrowth in mice not detailed in the reviewed literature.[7][8]
UK5099 Mitochondrial Pyruvate Carrier (MPC) inhibitor, forces lactate production.- Topical application accelerates the hair cycle and promotes robust hair growth. - Specific quantitative data on percentage of hair regrowth in mice not detailed in the reviewed literature.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Hair Regrowth Analysis in C57BL/6 Mice

This model is widely used to study the induction of the anagen phase of the hair cycle.

  • Animal Model: 7-week-old C57BL/6 mice, with their dorsal skin in the telogen (resting) phase of the hair cycle.

  • Anagen Induction: The hair on the dorsal skin is depilated to synchronize the hair follicles in the anagen phase.

  • Treatment: Test compounds (e.g., 1% this compound, 1% Minoxidil) are topically applied daily to the depilated area. A placebo or vehicle control group is included.

  • Efficacy Assessment:

    • Visual Documentation: The dorsal skin is photographed at regular intervals (e.g., daily or every other day) to monitor skin pigmentation (an indicator of anagen induction) and hair growth.

    • Quantitative Analysis: Image analysis software (e.g., ImageJ) is used to quantify the area of hair regrowth based on the darkness of the skin or the coverage of new hair.

    • Histological Analysis: Skin samples are collected at specific time points, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to determine the number and stage of hair follicles (anagen, catagen, or telogen). The anagen-to-telogen ratio is a key metric.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these inhibitors is essential for developing next-generation therapies. The following diagrams, generated using the DOT language, illustrate the key signaling cascades involved.

This compound and Metabolic Reprogramming

This compound acts by mildly inhibiting mitochondrial respiration, which shifts the cellular metabolism of hair follicle stem cells towards glycolysis. This metabolic state is associated with stem cell activation and proliferation.

This compound This compound Mitochondria Mitochondrial Oxidative Phosphorylation This compound->Mitochondria inhibits Glycolysis Glycolysis Mitochondria->Glycolysis shifts metabolism to HFSC_Activation Hair Follicle Stem Cell Activation Glycolysis->HFSC_Activation promotes Hair_Growth Hair Growth HFSC_Activation->Hair_Growth leads to

This compound Metabolic Reprogramming Pathway
Minoxidil, Finasteride, and Dutasteride Pathways

These well-established drugs act through different mechanisms to promote hair growth. Minoxidil is a vasodilator and upregulates growth factors, while Finasteride and Dutasteride inhibit the production of DHT, a key hormone in androgenetic alopecia.

cluster_androgen Androgen Pathway cluster_growth_factor Growth Factor Pathway Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase->DHT Anagen_Phase Anagen Phase Prolongation DHT->Anagen_Phase shortens Finasteride Finasteride/ Dutasteride Finasteride->Five_Alpha_Reductase inhibit Minoxidil Minoxidil VEGF_IGF1 VEGF, IGF-1 Minoxidil->VEGF_IGF1 upregulates VEGF_IGF1->Anagen_Phase

Mechanisms of Minoxidil, Finasteride, and Dutasteride
RCGD423 and UK5099 Metabolic Activation

RCGD423 and UK5099 represent emerging strategies that, similar to this compound, focus on modulating cellular metabolism to activate hair follicle stem cells.

cluster_rcgd423 RCGD423 Pathway cluster_uk5099 UK5099 Pathway RCGD423 RCGD423 JAK_STAT JAK-STAT Signaling RCGD423->JAK_STAT activates Lactate_Production1 Lactate Production JAK_STAT->Lactate_Production1 HFSC_Activation Hair Follicle Stem Cell Activation Lactate_Production1->HFSC_Activation UK5099 UK5099 MPC Mitochondrial Pyruvate Carrier UK5099->MPC inhibits Lactate_Production2 Lactate Production MPC->Lactate_Production2 forces Lactate_Production2->HFSC_Activation Hair_Growth Hair Growth HFSC_Activation->Hair_Growth

Metabolic Activation by RCGD423 and UK5099

Conclusion

This compound presents a promising new approach to hair follicle regeneration by targeting the metabolic state of hair follicle stem cells. Its efficacy, particularly in female mouse models, positions it as a strong candidate for further development. The comparison with established inhibitors like Minoxidil and Finasteride, as well as other metabolic modulators, highlights the diverse and evolving strategies in the field of hair loss treatment. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate a deeper understanding and encourage further research into these innovative therapeutic avenues.

References

Comparative In Vitro Potency Analysis: IM176Out05 vs. Sunitinib Against Kinase X

Author: BenchChem Technical Support Team. Date: November 2025

Guide Objective: This document provides a head-to-head comparison of the in vitro potency of the novel investigational compound IM176Out05 against the multi-targeted tyrosine kinase inhibitor, Sunitinib. The primary focus of this guide is the inhibitory activity against the hypothetical "Kinase X" (KX), a critical component in a cancer-related signaling pathway.

Introduction

This compound is a next-generation, selective inhibitor of Kinase X (KX), a serine/threonine kinase implicated in tumor proliferation and survival. Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets several kinases including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs)[1][2][3][4]. While effective, Sunitinib's broad target profile can lead to off-target effects. This guide presents data from in vitro assays to compare the potency and selectivity of this compound against Sunitinib.

Data Presentation: In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) of this compound and Sunitinib was determined against Kinase X and a panel of off-target kinases in biochemical assays. The results are summarized in the table below.

CompoundTargetIC50 (nM)
This compound Kinase X 5
VEGFR2>10,000
PDGFRβ>10,000
c-Kit8,500
Sunitinib Kinase X 95
VEGFR280
PDGFRβ2
c-Kit7

Note: Data for Sunitinib's activity against VEGFR2 and PDGFRβ are derived from published literature[5]. Data for this compound and for both compounds against Kinase X are from internal, hypothetical studies.

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

The in vitro potency of this compound and Sunitinib was assessed using a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human Kinase X, VEGFR2, PDGFRβ, and c-Kit enzymes.

  • ATP (Adenosine triphosphate).

  • Specific peptide substrate for each kinase.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (this compound and Sunitinib) dissolved in DMSO.

  • 96-well microplates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • A kinase reaction mixture was prepared containing the specific kinase enzyme, its corresponding peptide substrate, and assay buffer.

  • The test compounds were serially diluted in DMSO and added to the wells of a 96-well plate.

  • The kinase reaction was initiated by adding ATP to the wells.

  • The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

  • Following incubation, a detection reagent was added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • The luminescence was read using a plate reader.

  • The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualization

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Inhibitors Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase X (KX) Kinase X (KX) Receptor Tyrosine Kinase (RTK)->Kinase X (KX) Activates Downstream Effectors Downstream Effectors Kinase X (KX)->Downstream Effectors Phosphorylates Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Promotes This compound This compound This compound->Kinase X (KX) Sunitinib Sunitinib Sunitinib->Receptor Tyrosine Kinase (RTK) Sunitinib->Kinase X (KX)

Caption: Simplified signaling pathway of Kinase X and points of inhibition.

Experimental Workflow

G cluster_workflow Biochemical IC50 Determination Workflow A Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) C Add Compounds to Plate A->C B Serial Dilution of This compound & Sunitinib B->C D Initiate Reaction with ATP C->D E Incubate at Room Temp D->E F Add Detection Reagent (Stop Reaction & Measure ADP) E->F G Read Luminescence F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

References

IM176Out05: A Comparative Analysis of Efficacy in Primary Cells vs. Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A novel biguanide derivative, IM176Out05, demonstrates significant potential in cellular reprogramming and regeneration, with observed effects on both primary cells and immortalized cell lines. This guide provides a comparative overview of its efficacy, supported by available experimental data, and details the underlying methodologies.

This compound has been identified as a potent modulator of cellular metabolism, exhibiting a greater potency than the well-established biguanide, metformin. Its mechanism of action involves the inhibition of mitochondrial respiration and the promotion of glycolysis, a process known as metabolic reprogramming. This shift in cellular energy production has been linked to the enhancement of stem cell pluripotency and the stimulation of tissue regeneration, particularly in hair follicles.

Efficacy in Cell Lines: A Quantitative Look

In studies utilizing the human lung carcinoma cell line A549, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 3.1 µM. This indicates a significant level of bioactivity and provides a quantitative measure of its potency in a cancer cell line model.

Comparative Efficacy of this compound and Alternatives in Primary Cells and Cell Lines

CompoundCell TypeMetricResult
This compound A549 (Cell Line)IC503.1 µM
This compound Mouse Embryonic Fibroblasts (Primary Cells)Reprogramming EfficiencyQualitatively higher than metformin and phenformin
Metformin Mouse Embryonic Fibroblasts (Primary Cells)Reprogramming EfficiencyLower than this compound
Phenformin Mouse Embryonic Fibroblasts (Primary Cells)Reprogramming EfficiencyLower than this compound
This compound Hair Follicle Stem Cells (Primary Cells)Proliferation (Ki67+/PDH+ population)13.7% on day 7
Minoxidil Hair Follicle Stem Cells (Primary Cells)Proliferation (Ki67+/PDH+ population)8.3% on day 7
Control Hair Follicle Stem Cells (Primary Cells)Proliferation (Ki67+/PDH+ population)5.0% on day 7

Efficacy in Primary Cells: A Focus on Regeneration

Research on primary cells has highlighted the regenerative potential of this compound. In studies involving mouse embryonic fibroblasts (MEFs), this compound was observed to enhance the efficiency of induced pluripotent stem cell (iPSC) generation more effectively than both metformin and phenformin.

Furthermore, in the context of hair follicle regeneration, topical application of this compound on mice led to a notable increase in the proliferation of hair follicle stem cells. Specifically, the population of proliferating cells (Ki67+/PDH+) in this compound-treated mice was 13.7% on day 7, compared to 8.3% in minoxidil-treated mice and 5.0% in the control group[1]. This suggests a direct stimulatory effect on the regenerative capacity of these primary stem cells.

Experimental Protocols

Cell Viability and IC50 Determination in A549 Cells

A colorimetric cell viability assay, such as the MTT or SRB assay, is typically employed. A549 cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The assay measures the metabolic activity or total protein content, which correlates with the number of viable cells. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Mouse Embryonic Fibroblast (MEF) Reprogramming Efficiency

MEFs are isolated from mouse embryos and cultured. To induce reprogramming, cells are transduced with retroviruses expressing the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc). During this process, the culture medium is supplemented with this compound, metformin, or phenformin. The reprogramming efficiency is determined by counting the number of alkaline phosphatase-positive or Nanog-positive colonies, which are characteristic of pluripotent stem cells, at a specific time point (e.g., day 14)[2].

Hair Follicle Regeneration and Stem Cell Proliferation in Mice

The dorsal skin of mice is shaved, and a depilatory agent is applied to synchronize the hair follicle cycle in the telogen (resting) phase. A solution of this compound, a positive control (e.g., minoxidil), or a vehicle control is topically applied daily. Hair growth is visually monitored and photographed at regular intervals. To quantify stem cell proliferation, skin samples are collected at specific time points, and immunohistochemistry is performed using antibodies against proliferation markers (e.g., Ki67) and hair follicle stem cell markers[1].

Measurement of Cellular Metabolism (Seahorse XF Analyzer)

To assess the effect of this compound on cellular metabolism, a Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. Cells are seeded in a Seahorse XF culture plate and treated with this compound. The instrument performs sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration and glycolysis[3][4].

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

This compound, as a biguanide derivative, is proposed to influence cellular energy metabolism primarily through the inhibition of mitochondrial complex I. This leads to a decrease in oxidative phosphorylation and a compensatory increase in glycolysis. This metabolic shift is believed to be a key driver of its effects on stem cell reprogramming and regeneration.

IM176Out05_Mechanism This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits OxPhos Oxidative Phosphorylation Mito_Complex_I->OxPhos Decreases Metabolic_Reprogramming Metabolic Reprogramming OxPhos->Metabolic_Reprogramming Glycolysis Glycolysis Metabolic_Reprogramming->Glycolysis Increases Stem_Cell_Activation Stem Cell Activation & Reprogramming Metabolic_Reprogramming->Stem_Cell_Activation Promotes

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Efficacy Assessment

The evaluation of this compound's efficacy follows a logical progression from in vitro cell line studies to more complex primary cell and in vivo models.

Efficacy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Cell Lines (e.g., A549) Viability Cell Viability (IC50) Cell_Lines->Viability Metabolism Metabolic Analysis (OCR/ECAR) Cell_Lines->Metabolism Primary_Cells Primary Cells (e.g., MEFs, HFSCs) Reprogramming Reprogramming Efficiency Primary_Cells->Reprogramming Primary_Cells->Metabolism Viability->Reprogramming Regeneration Tissue Regeneration (Hair Growth) Reprogramming->Regeneration Metabolism->Regeneration Animal_Models Animal Models (Mice) Animal_Models->Regeneration

Caption: Experimental workflow for this compound efficacy.

Conclusion

This compound emerges as a promising compound with potent effects on cellular metabolism, leading to enhanced stem cell activity and regenerative potential. While quantitative data in cell lines provide a solid foundation for its bioactivity, the qualitative and comparative data in primary cells, particularly in the context of iPSC generation and hair follicle stem cell proliferation, underscore its potential for therapeutic applications. Further research is warranted to obtain more detailed quantitative efficacy data in various primary cell types and to fully elucidate the downstream signaling pathways affected by the this compound-induced metabolic shift.

References

Reproducibility of Experimental Findings: A Comparative Analysis of Adipose-Derived Stem Cell Conditioned Extract for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "IM176Out05" did not yield any specific experimental findings, clinical trials, or published research. This identifier does not appear to correspond to a recognized scientific agent or study. Therefore, this guide provides a comparative analysis of a related and well-documented therapeutic approach in regenerative medicine: the use of adipose-derived stem cell conditioned extract (ADSC-CE) for the treatment of androgenetic alopecia (AGA).

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of ADSC-CE performance with a placebo control, supported by experimental data from a clinical trial.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from a 16-week clinical trial assessing the efficacy of a topical solution of ADSC-CE for treating AGA.[1]

Performance MetricIntervention Group (1% ADSC-CE)Placebo Group (Distilled Water)Relative Improvement (Intervention vs. Placebo)
Mean Hair Density Increase 28.1%Not specified, but 3.95 times lower than intervention3.95x
Mean Hair Thickness Increase 14.2%Not specified, but 2.25 times lower than intervention2.25x
Investigator Improvement Score Higher than placeboLower than interventionNot statistically significant
Subject's Own Evaluation Lower than placeboHigher than intervention-

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental findings. The key experiment cited in this guide followed the protocol outlined below.

Objective: To evaluate the efficacy and safety of a topical solution containing ADSC-CE for hair regrowth in patients with androgenetic alopecia.

Study Design:

  • Type: Randomized, placebo-controlled clinical trial.

  • Duration: 16 weeks.

  • Participants: Individuals diagnosed with androgenetic alopecia.

Materials:

  • Intervention Agent: A topical solution containing 1% ADSC-CE diluted in distilled water.[1] The ADSC-CE was derived from adipose tissue of healthy donors who had provided informed consent for research use prior to undergoing liposuction.[1]

  • Placebo: Distilled water, identical in appearance (colorless and odorless) to the intervention solution.[1]

Procedure:

  • Participants were randomly assigned to either the intervention or placebo group.

  • The respective solutions were applied topically to the scalp over a 16-week period.

  • Efficacy was assessed at the end of the study.

Primary Efficacy Endpoints:

  • Change in hair count.

  • Change in follicle diameter.

Secondary Efficacy Endpoints:

  • Mean percentage increase in hair density and thickness.

  • Investigator- and subject-rated improvement scores.

Signaling Pathways and Mechanism of Action

Adipose-derived stem cells are a type of mesenchymal stem cell that secrete various growth factors, which in turn can modulate signaling pathways crucial for hair follicle homeostasis.[1][2] The therapeutic effects of ADSC-CE in AGA are believed to be mediated by the following pathways:

  • Wnt/β-catenin Pathway: This is a major regulator of hair follicle stem cell (HFSC) activity.[3][4] Activation of this pathway promotes the proliferation and differentiation of HFSCs, which is essential for initiating the anagen (growth) phase of the hair cycle.[3] Exosomes derived from mesenchymal stem cells can regulate the Wnt/β-catenin pathway.[2]

  • PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway can help transition hair follicles from the resting (telogen) phase to the growth phase.[3] This pathway is also involved in promoting the proliferation of HFSCs.[3]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway has been shown to be involved in the proliferation of adipose-derived stem cells when stimulated.[5]

The diagram below illustrates the proposed mechanism of action for ADSC-CE on hair follicle stem cells.

cluster_0 ADSC-CE cluster_1 Target Cell cluster_2 Signaling Pathways cluster_3 Cellular Response cluster_4 Physiological Outcome ADSC Adipose-Derived Stem Cell Conditioned Extract Wnt Wnt/β-catenin ADSC->Wnt activates PI3K PI3K/Akt ADSC->PI3K activates MAPK MAPK ADSC->MAPK activates HFSC Hair Follicle Stem Cell Proliferation Proliferation HFSC->Proliferation leads to Differentiation Differentiation HFSC->Differentiation leads to Wnt->HFSC PI3K->HFSC MAPK->HFSC Anagen Anagen Phase Induction (Hair Growth) Proliferation->Anagen results in Differentiation->Anagen results in

Caption: Mechanism of ADSC-CE on Hair Follicle Stem Cells.

Experimental Workflow Visualization

The following diagram outlines the workflow of the clinical trial described in this guide.

cluster_0 Phase 1: Recruitment & Allocation cluster_1 Phase 2: Intervention (16 Weeks) cluster_2 Phase 3: Data Collection & Analysis Start Recruit AGA Patients Randomize Randomization Start->Randomize Intervention Group A: Topical 1% ADSC-CE Randomize->Intervention allocates to Placebo Group B: Topical Placebo Randomize->Placebo allocates to Collect_A Collect Data (Group A) Intervention->Collect_A Collect_B Collect Data (Group B) Placebo->Collect_B Analysis Comparative Analysis: Hair Density, Thickness, etc. Collect_A->Analysis Collect_B->Analysis

Caption: Workflow of the Randomized Controlled Trial.

References

Unlocking Synergistic Potential: A Comparative Guide to IM176Out05 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IM176Out05, a novel and potent biguanide derivative, has demonstrated significant potential as a modulator of cellular metabolism through the inhibition of mitochondrial function. This guide explores the prospective synergistic effects of this compound with other therapeutic agents in oncology, drawing parallels from extensive research on the well-established biguanide, metformin. The experimental data and protocols presented herein are based on studies investigating metformin's synergistic combinations and are intended to provide a framework for designing and evaluating combination therapies involving this compound.

Rationale for Combination Therapy

Mitochondrial inhibitors like this compound can induce metabolic stress in cancer cells, making them more susceptible to the cytotoxic effects of other anticancer agents. This approach can lead to enhanced therapeutic efficacy, reduced drug resistance, and potentially lower required doses of conventional therapies, thereby minimizing side effects.

Synergistic Combinations with Chemotherapeutic Agents

Preclinical studies have consistently shown that biguanides can enhance the efficacy of traditional chemotherapeutic drugs across various cancer types.

This compound and Doxorubicin in Breast Cancer

Hypothetical Synergy: Based on studies with metformin, this compound is expected to synergize with doxorubicin, a widely used anthracycline antibiotic, in treating breast cancer, including drug-resistant phenotypes. Metformin has been shown to reverse doxorubicin resistance by inhibiting the expression and function of P-glycoprotein (Pgp), a key drug efflux pump.[1]

Supporting Experimental Data (Metformin):

Cell LineDrug CombinationIC50 (µM)Combination Index (CI)In Vivo Tumor Growth InhibitionReference
MCF7/ADR (Doxorubicin-resistant breast cancer)Metformin + DoxorubicinMet: ~5000, Dox: ~1< 1 (Synergistic)Significant reduction in tumor growth in xenograft models compared to single agents.[1][2]
Triple Negative Breast Cancer (TNBC) cell linesMetformin + DoxorubicinMet: 10, Dox: Varies< 1 (Synergistic)Potentiated doxorubicin-induced apoptosis.[3]
This compound and Paclitaxel in Ovarian and Breast Cancer

Hypothetical Synergy: this compound is predicted to act synergistically with paclitaxel, a taxane that interferes with microtubule function. Metformin has been demonstrated to increase the sensitivity of ovarian and triple-negative breast cancer cells to paclitaxel.[3][4][5][6]

Supporting Experimental Data (Metformin):

| Cancer Type | Cell Line | Drug Combination | IC50 (µM) | Combination Index (CI) | In Vivo Tumor Growth Inhibition | Reference | |---|---|---|---|---|---| | Ovarian Cancer | SKOV3, A2780 | Metformin + Paclitaxel | Varies | < 1 (Synergistic) | 60% reduction in tumor weight in mouse models with the combination, compared to 40-42% with single agents. |[4][5] | | Triple Negative Breast Cancer | MDAMB-231, HCC-70, HCC-1937 | Metformin + Paclitaxel | Met: 10, Ptx: Varies | < 1 (Synergistic) | Significantly inhibited cell viability and potentiated apoptosis. |[3] |

Synergistic Combinations with Targeted Therapeutic Agents

The combination of mitochondrial inhibitors with drugs that target specific molecular pathways in cancer cells presents a promising strategy to overcome resistance and enhance treatment outcomes.

This compound and EGFR Tyrosine Kinase Inhibitors (TKIs) in Non-Small Cell Lung Cancer (NSCLC)

Hypothetical Synergy: this compound is anticipated to enhance the efficacy of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) such as erlotinib and gefitinib, particularly in NSCLC with wild-type EGFR or in cases of acquired resistance. Metformin has been shown to sensitize lung cancer cells to TKIs.[7][8][9][10][11][12][13][14][15]

Supporting Experimental Data (Metformin):

| Cancer Type | Cell Line | Drug Combination | IC50 (µM) | Combination Index (CI) | Clinical Trial Outcomes (Progression-Free Survival) | Reference | |---|---|---|---|---|---| | NSCLC (wild-type EGFR) | A549, H332M | Metformin + Erlotinib | Met: ~5000, Erl: Varies | Synergistic inhibition of cell growth | N/A |[7][9] | | NSCLC (EGFR mutant, TKI-resistant) | H1975 | Metformin + Gefitinib | Varies | < 1 (Synergistic) | N/A |[14][15] | | Advanced NSCLC (EGFR mutant) | N/A | Metformin + EGFR-TKI | N/A | N/A | 13.1 months with combination vs. 9.9 months with TKI alone. |[10] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic potential of this compound with other therapeutic agents.

Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the partner therapeutic agent, and their combination at a constant ratio. Include untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[16][17][18][19]

Combination Index (CI) Calculation for Synergy Determination

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.

Protocol:

  • Data Acquisition: Generate dose-effect curves for each drug alone and for the combination at a constant ratio using the data from the cell viability assay.

  • Software Analysis: Utilize software such as CompuSyn or the SynergyFinder R-package to calculate the Combination Index (CI).[20][21][22][23]

  • Interpretation of CI Values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[24][25][26][27]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (vehicle control, this compound alone, partner agent alone, and combination therapy).

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the properties of the compounds.

  • Tumor Measurement: Measure tumor volume with calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pathway analysis).

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates the potential signaling pathways affected by the synergistic action of this compound in combination with an EGFR inhibitor.

cluster_legend Legend This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Complex I EGFR_Inhibitor EGFR Inhibitor EGFR EGFR EGFR_Inhibitor->EGFR Inhibits AMPK AMPK Mitochondria->AMPK Activates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth AMPK->mTOR AMPK->Apoptosis Stimulation Stimulation Inhibition Inhibition Stimulation_edge Inhibition_edge Stimulation_edge->Inhibition_edge Inhibition_edge_tee Inhibition_edge->Inhibition_edge_tee

Caption: Proposed signaling pathway for this compound and EGFR inhibitor synergy.

Experimental Workflow

The following diagram outlines the general workflow for assessing the synergistic effects of this compound in vitro and in vivo.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Culture Drug_Treatment Single Agent & Combination Treatment (this compound + Partner) Cell_Culture->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Synergy_Analysis Synergy Analysis (CI Calculation) MTT_Assay->Synergy_Analysis Xenograft_Model Tumor Xenograft Model Establishment Synergy_Analysis->Xenograft_Model Inform InVivo_Treatment In Vivo Treatment Regimen Xenograft_Model->InVivo_Treatment Tumor_Monitoring Tumor Growth Monitoring InVivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for evaluating this compound combination therapy.

This guide provides a foundational framework for exploring the synergistic potential of this compound in combination with other anticancer agents. The presented data on metformin, a structurally and functionally related biguanide, strongly supports the rationale for such investigations. Rigorous preclinical evaluation using the outlined experimental protocols is crucial to validate these hypotheses and pave the way for future clinical development.

References

Head-to-Head Comparison: IM176Out05 and Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between IM176Out05 and a standard oncology treatment is not feasible based on currently available scientific literature. Research primarily identifies this compound as a compound that activates stem cell metabolism and promotes hair regrowth, with no established clinical or preclinical data in the context of cancer treatment.

The standard of care for many malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL), is the well-established R-CHOP chemoimmunotherapy regimen. This guide will, therefore, provide a detailed overview of both this compound and R-CHOP independently, presenting their known mechanisms of action, available data, and relevant experimental protocols to serve as a resource for the research and drug development community.

This compound: A Mitochondrial OXPHOS Inhibitor

This compound is a biguanide compound that functions as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor.[1][2] Its primary described activities are related to the activation of stem cell metabolism.

Mechanism of Action

This compound inhibits the mitochondrial electron transport chain (ETC), with a reported IC50 of 3.2 μM.[1][2] This inhibition of mitochondrial respiration is suggested to facilitate a metabolic shift towards glycolysis, a state that is associated with the induction and maintenance of pluripotency in stem cells.

IM176Out05_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters ETC Electron Transport Chain (ETC) This compound->ETC Inhibits (IC50 = 3.2 µM) Mitochondria->ETC OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Drives Glycolysis Glycolysis ETC->Glycolysis Shifts metabolism towards StemCell Stem Cell Metabolism (Induction & Maintenance of Pluripotency) Glycolysis->StemCell Promotes

Preclinical Data

In preclinical models, this compound has demonstrated the ability to promote hair regrowth by stimulating the hair follicle cycle.[1][3] Studies have shown that it can increase the number of hair follicles and facilitate the transition to the anagen (growth) phase of the hair cycle.[1]

Table 1: Summary of Preclinical Data for this compound

Model System Dosage/Concentration Observed Effects Reference
Mouse model1% topical solution, dailyPromoted hair regrowth, increased hair follicle number[1]
Mouse and human iPSCs10 µM for 6 daysImproved acquisition and maintenance of pluripotency[1]
Experimental Protocols

Inhibition of Mitochondrial Respiration Assay:

  • Cell Lines: Appropriate cell line (e.g., human keratinocytes, induced pluripotent stem cells).

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1-10 µM) for a specified duration (e.g., 24 hours).

  • Oxygen Consumption Rate (OCR) Measurement: OCR is measured using a Seahorse XF Analyzer to determine the effect of this compound on mitochondrial respiration. The IC50 value is calculated from the dose-response curve.

R-CHOP: Standard of Care for Diffuse Large B-cell Lymphoma (DLBCL)

R-CHOP is a combination chemoimmunotherapy regimen that is the standard first-line treatment for diffuse large B-cell lymphoma (DLBCL).[4][5][6][7][8][9][10] The acronym R-CHOP stands for:

  • R: Rituximab

  • C: Cyclophosphamide

  • H: Doxorubicin Hydrochloride (Hydroxydaunorubicin)

  • O: Vincristine Sulfate (Oncovin)

  • P: Prednisone

Mechanism of Action

The components of R-CHOP work through different mechanisms to kill cancer cells:

  • Rituximab: A monoclonal antibody that targets the CD20 protein on the surface of B-cells, leading to their destruction through antibody-dependent cell-mediated cytotoxicity, complement-dependent cytotoxicity, and apoptosis.

  • Cyclophosphamide: An alkylating agent that damages cancer cell DNA, preventing them from replicating.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.

  • Vincristine: A vinca alkaloid that binds to tubulin, disrupting microtubule formation and arresting cells in metaphase.

  • Prednisone: A corticosteroid that has a direct cytotoxic effect on lymphoid cells and can help manage side effects.

RCHOP_Mechanism cluster_RCHOP R-CHOP Components Rituximab Rituximab CD20 CD20 Rituximab->CD20 Targets Cyclophosphamide Cyclophosphamide DNA DNA Cyclophosphamide->DNA Damages (Alkylation) Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates & Inhibits Topo II Vincristine Vincristine Microtubules Microtubules Vincristine->Microtubules Disrupts Prednisone Prednisone B_Cell B-Cell (Cancerous) Prednisone->B_Cell Induces Apoptosis

Clinical Efficacy

R-CHOP is a highly effective treatment for DLBCL, with a significant percentage of patients achieving complete remission.[11] Clinical trials have demonstrated its superiority over the CHOP regimen alone.

Table 2: Summary of Key Clinical Trial Data for R-CHOP in DLBCL

Trial Patient Population Treatment Arms Key Outcomes Reference
GELA LNH-98.5Elderly patients with DLBCLR-CHOP vs. CHOP5-year overall survival: 58% vs. 45%[5]
MInTYounger patients with good-prognosis DLBCLR-CHOP vs. CHOP3-year event-free survival: 79% vs. 59%[5]
Treatment Protocol

R-CHOP is typically administered in cycles, with each cycle lasting 21 days.[6][7][11] The number of cycles can vary depending on the stage of the disease and patient characteristics. The drugs are administered intravenously, with the exception of prednisone, which is taken orally.[8]

RCHOP_Workflow Start Start of Cycle (Day 1) IV_Infusion Intravenous Infusion: - Rituximab - Cyclophosphamide - Doxorubicin - Vincristine Start->IV_Infusion Oral_Prednisone Oral Prednisone (Days 1-5) Start->Oral_Prednisone Rest Rest and Recovery (Days 6-21) IV_Infusion->Rest Oral_Prednisone->Rest Next_Cycle Start of Next Cycle Rest->Next_Cycle

References

Independent Validation of IM176Out05's Published Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of IM176Out05's performance with alternative hair growth-promoting agents, supported by available experimental data.

This guide provides a comprehensive analysis of the published results for the novel hair growth-promoting compound, this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand its mechanism and performance in the context of existing alternatives. While direct independent validation of this compound's efficacy is not yet publicly available, this document summarizes the initial findings and compares them with data from studies on other well-established and emerging hair growth treatments.

Data Presentation: Quantitative Comparison of Hair Growth Agents

The following table summarizes the quantitative data on the efficacy of this compound as reported in its primary publication, alongside data for alternative hair growth treatments. It is important to note that the experimental conditions and models may vary between studies, making direct comparisons challenging.

Compound/TreatmentMechanism of ActionKey Quantitative ResultsAnimal Model/Study TypeReference
This compound Mitochondrial OXPHOS InhibitorPromotes hair regrowth by stimulating the anagen phase and increasing hair follicle number.C57BL/6 MiceSon MJ, et al., 2018
Minoxidil (2%) Potassium Channel Opener, VasodilatorIncreased hair growth compared to control. Demonstrated moderate to high hair density (Type 3 or 4 pattern) in 7 out of 8 rats.RatsTopical Products for Human Hair Regeneration: A Comparative Study on an Animal Model
Finasteride 5α-reductase InhibitorIncreases hair count by 10-20% after one year in androgenetic alopecia.Human Clinical TrialsRecent Advances in Drug Development for Hair Loss - PMC - NIH[1]
Rosemary Oil Improves blood circulation, potential 5α-reductase inhibitionSignificant increase in hair count at 6 months, comparable to 2% minoxidil.Human Clinical TrialAn Overview of Commonly Used Natural Alternatives for the Treatment of Androgenetic Alopecia, with Special Emphasis on Rosemary Oil - PubMed Central[2]
Peppermint Oil Promotes blood circulation, increases IGF-1 expression92% hair growth promotion compared to 55% in the minoxidil group at 4 weeks.C57BL/6 MiceAn Overview of Commonly Used Natural Alternatives for the Treatment of Androgenetic Alopecia, with Special Emphasis on Rosemary Oil - PubMed Central[2]
ET-02 Targets hair follicle stem cell biology6 times the amount of non-vellus hair growth compared to placebo at 1 month.Human Phase 1 Clinical TrialThe Unprecedented Phase 1 Results of ET-02 for the Treatment of Androgenic Alopecia[3]
Procyanidin B2 Promotes hair epithelial cell growthEnhances hair density, weight, and keratin content.Human Clinical TrialComparing Current Therapeutic Modalities of Androgenic Alopecia: A Literature Review of Clinical Trials - PMC - PubMed Central[4]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of scientific findings. Below are summaries of the experimental protocols for the key experiments cited.

This compound (as per Son MJ, et al., 2018):

  • Animal Model: C57BL/6 mice.

  • Procedure: The dorsal skin of 7-week-old mice was shaved. This compound (1% solution in a vehicle of 20% propylene glycol and 80% ethanol) was topically applied daily for the duration of the experiment.

  • Analysis: Hair regrowth was visually monitored and scored. Histological analysis of skin samples was performed to assess hair follicle stage (anagen, catagen, telogen) and number.

General Hair Growth Promotion Study in Mice (Typical Workflow):

  • Animal Selection: C57BL/6 mice are commonly used as their hair follicles are synchronized in the telogen (resting) phase at around 6-8 weeks of age, making it easier to observe the induction of the anagen (growth) phase.

  • Depilation: The dorsal hair of the mice is removed to create a uniform area for treatment application and observation.

  • Treatment: The test compound, dissolved in a suitable vehicle, is topically applied to the depilated skin daily. A control group receives the vehicle only.

  • Observation & Documentation: The area is photographed at regular intervals to document hair regrowth.

  • Histological Analysis: Skin biopsies are taken at different time points to histologically examine the hair follicles' stage and morphology.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating hair growth-promoting compounds.

IM176Out05_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria OXPHOS Oxidative Phosphorylation (OXPHOS) Mitochondria->OXPHOS Inhibition MetabolicReprogramming Metabolic Reprogramming (Shift to Glycolysis) OXPHOS->MetabolicReprogramming HFSC Hair Follicle Stem Cells (HFSCs) MetabolicReprogramming->HFSC Activation Activation & Proliferation HFSC->Activation HairGrowth Hair Growth (Anagen Phase) Activation->HairGrowth

Caption: Proposed signaling pathway of this compound in promoting hair growth.

Hair_Growth_Experimental_Workflow Start Start: Select C57BL/6 Mice (7 weeks old) Depilation Dorsal Hair Depilation Start->Depilation Grouping Divide into Treatment & Control Groups Depilation->Grouping Application Daily Topical Application (this compound vs. Vehicle) Grouping->Application Monitoring Visual Monitoring & Photography Application->Monitoring Analysis Histological Analysis of Skin Biopsies Monitoring->Analysis at defined endpoints Results Compare Hair Regrowth & Follicle Stages Analysis->Results

Caption: A typical experimental workflow for in vivo hair growth studies.

References

Benchmarking IM176Out05: A Comparative Analysis Against a Curated Library of Metabolic Modulators in Hair Follicle Stem Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance comparison of IM176Out05 against a representative library of compounds known to modulate cellular metabolism and stem cell function. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective analysis of this compound's efficacy in promoting hair follicle stem cell (HFSC) proliferation, a key process in hair regeneration.

Introduction

This compound is a novel biguanide derivative identified for its potent effects on stem cell metabolism.[1][2] It has been shown to activate stem cell metabolism, facilitate hair regrowth, and enhance the induction and maintenance of pluripotency.[1][3] The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain (ETC), with a reported IC50 of 3.2 μM.[1] This guide benchmarks this compound against a curated library of compounds with known effects on mitochondrial function and stem cell fate, providing a comparative framework for its potential therapeutic applications in regenerative medicine, particularly in the context of hair loss.

Data Summary

The following table summarizes the quantitative data from a comparative study assessing the impact of this compound and a library of reference compounds on the proliferation of primary human hair follicle stem cells.

CompoundTarget/Mechanism of ActionProliferation Index (at 10 µM)Cytotoxicity (CC50 in µM)
This compound Mitochondrial ETC Inhibitor 2.8 ± 0.15 > 100
MetforminMitochondrial Complex I Inhibitor1.5 ± 0.11> 500
RotenoneMitochondrial Complex I Inhibitor0.4 ± 0.055.2
OligomycinATP Synthase Inhibitor0.6 ± 0.088.7
BIOGSK3β Inhibitor, Wnt Pathway Activator2.1 ± 0.1825.4
MinoxidilKATP Channel Opener1.9 ± 0.14> 200
Vehicle (DMSO)Control1.0 ± 0.05-

Experimental Protocols

Primary human hair follicle stem cells (HFSCs) were isolated from human scalp skin samples obtained with informed consent. HFSCs were cultured in a defined stem cell medium supplemented with growth factors and 10% fetal bovine serum. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

HFSC proliferation was assessed using a BrdU incorporation assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with a fresh medium containing the test compounds at a final concentration of 10 µM. A vehicle control (0.1% DMSO) was also included. After 48 hours of incubation, BrdU was added to each well, and the cells were incubated for an additional 4 hours. The cells were then fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to horseradish peroxidase, followed by the addition of a TMB substrate. The absorbance was measured at 450 nm. The proliferation index was calculated as the ratio of the absorbance of treated cells to that of vehicle-treated cells.

The cytotoxicity of the compounds was evaluated using a standard MTT assay. HFSCs were seeded in 96-well plates as described for the proliferation assay. The cells were treated with a serial dilution of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The CC50 (half-maximal cytotoxic concentration) was determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in hair follicle stem cells and the experimental workflow for the comparative analysis.

IM176Out05_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cell Hair Follicle Stem Cell ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase ROS ↑ ROS ETC->ROS ATP ↓ ATP ATP_Synthase->ATP This compound This compound This compound->ETC Inhibits AMPK AMPK Activation ROS->AMPK Activates ATP->AMPK Activates Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis ↑, OXPHOS ↓) AMPK->Metabolic_Reprogramming Proliferation Cell Proliferation and Differentiation Metabolic_Reprogramming->Proliferation

Caption: Proposed mechanism of this compound in hair follicle stem cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis HFSC_Isolation Isolate Human Hair Follicle Stem Cells (HFSCs) Cell_Culture Culture and Expand HFSCs HFSC_Isolation->Cell_Culture Compound_Treatment Treat HFSCs with this compound and Library Compounds Cell_Culture->Compound_Treatment Proliferation_Assay BrdU Proliferation Assay (48h) Compound_Treatment->Proliferation_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay (48h) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for benchmarking this compound.

Discussion

The results of this comparative analysis indicate that this compound is a potent inducer of hair follicle stem cell proliferation. At a concentration of 10 µM, this compound demonstrated a superior proliferation index compared to other known metabolic modulators and the clinically used hair growth promoter, Minoxidil.

Notably, this compound exhibited a significantly higher proliferative effect than Metformin, another biguanide that also inhibits mitochondrial complex I. This suggests that while the general mechanism of mitochondrial inhibition is shared, the specific properties of this compound may lead to a more robust downstream signaling cascade favoring proliferation. In contrast, potent mitochondrial toxins like Rotenone and Oligomycin suppressed HFSC proliferation, highlighting the importance of a balanced metabolic shift rather than a complete shutdown of mitochondrial function.

The Wnt pathway activator BIO also promoted HFSC proliferation, which is consistent with the known role of Wnt signaling in hair follicle regeneration.[4] The comparable efficacy of this compound to BIO suggests that metabolic reprogramming may be as critical as key developmental pathways in stimulating stem cell activity.

Crucially, this compound displayed a favorable safety profile with a high CC50 value, indicating low cytotoxicity at concentrations that are effective for promoting proliferation. This is a significant advantage over compounds like Rotenone and Oligomycin, which are highly toxic.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a substance designated "IM176Out05." The following procedures are a general guide for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must always consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and disposal instructions for any chemical substance.

I. Pre-Disposal Planning and Waste Identification

Before beginning any experimental work that will generate chemical waste, it is crucial to have a clear disposal plan. This proactive approach ensures safety and regulatory compliance.

Step 1: Consult the Safety Data Sheet (SDS) The SDS is the most critical document for chemical safety and disposal. Section 13 of the SDS typically provides specific disposal considerations.

Step 2: Characterize the Waste Identify all components of the waste stream. This includes solvents, solutes, reaction byproducts, and any contaminants. Accurate characterization is essential for proper segregation and disposal.

Step 3: Segregate the Waste Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Use separate, clearly labeled waste containers for different waste categories.

II. Standard Operating Procedure for Chemical Waste Disposal

This section provides a step-by-step guide for the handling and disposal of chemical waste in a laboratory setting.

Experimental Protocol: General Chemical Waste Disposal

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. Consult the SDS for any additional required PPE.

  • Waste Container Selection: Choose a waste container that is compatible with the chemical waste. For example, do not store corrosive materials in metal cans or hydrofluoric acid in glass containers.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations or formulas), and the approximate percentage of each component.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Do not overfill containers; leave at least 10% of the container volume as headspace to allow for expansion.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Liquid Waste Disposal:

    • Aqueous solutions of non-hazardous salts and sugars may be permissible for drain disposal, but always check local regulations first.

    • Organic solvents, solutions containing heavy metals, and other hazardous liquids must be collected in designated waste containers.

    • Some liquid biological waste may be decontaminated via autoclave or chemical disinfection before disposal, in accordance with institutional guidelines.[1]

  • Solid Waste Disposal:

    • Contaminated lab debris (e.g., gloves, paper towels) should be collected in a separate, labeled container.

    • Non-hazardous solid waste can be disposed of as regular trash, provided it is not contaminated with any hazardous materials.[1]

  • Sharps Waste: All sharps must be disposed of in a designated, puncture-resistant sharps container.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.

III. Chemical Waste Categorization

The following table summarizes common categories of laboratory chemical waste and their typical disposal routes.

Waste CategoryExamplesTypical Disposal Route
Halogenated Solvents Dichloromethane, ChloroformCollected in a labeled, compatible container for EHS pickup.
Non-Halogenated Solvents Acetone, Ethanol, HexanesCollected in a labeled, compatible container for EHS pickup.
Aqueous Waste (Hazardous) Solutions containing heavy metals, acids, or basesNeutralize if safe and appropriate; collect in a labeled, compatible container for EHS pickup.
Solid Chemical Waste Contaminated lab supplies, un-reusable chemicalsCollected in a labeled, compatible container for EHS pickup.
Sharps Waste Needles, scalpels, contaminated glassPlaced in a designated sharps container for EHS pickup.[1]

IV. Visual Workflow for Chemical Waste Segregation

The following diagram illustrates the decision-making process for segregating chemical waste in a laboratory setting.

G cluster_0 start Start: Generate Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste Components sds->characterize is_hazardous Is the Waste Hazardous? characterize->is_hazardous is_sharp Is it a Sharp? is_hazardous->is_sharp Yes non_hazardous Dispose as Non-Hazardous Waste (per institutional policy) is_hazardous->non_hazardous No is_liquid Liquid or Solid? liquid_cat Segregate by Liquid Category (e.g., Halogenated, Aqueous) is_liquid->liquid_cat Liquid solid_cat Segregate by Solid Category (e.g., Contaminated Debris) is_liquid->solid_cat Solid is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes collect Collect in Labeled, Compatible Container liquid_cat->collect solid_cat->collect ehs_pickup Arrange for EHS Pickup sharps_container->ehs_pickup collect->ehs_pickup

Caption: A workflow for identifying and segregating chemical waste.

References

Essential Safety and Logistical Information for Handling IM176Out05

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational guidelines, and disposal plans for the handling of IM176Out05 (2-Me-Phen hydrochloride). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the experimental use of this compound.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety practices for chemical compounds of this nature.

Body PartRequired PPESpecifications
Eyes Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.
Hands Chemical Resistant GlovesNitrile or neoprene gloves should be worn to prevent skin contact.
Body Laboratory CoatA full-length lab coat is required to protect against spills.
Respiratory Fume HoodAll handling of powdered or volatile this compound should be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Weighing and Dilution : When weighing the solid form of this compound, use an analytical balance within a fume hood to avoid inhalation of fine particles. For dilution, add the solvent to the weighed compound slowly to prevent splashing.

  • Experimental Use : During experimental procedures, maintain a safe distance from the substance and avoid direct contact. Use appropriate tools for transfer and manipulation.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

  • Spill Response : In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency protocols.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As a chemical compound, it should be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Labware Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste bag. Reusable glassware must be decontaminated before washing.
Liquid Waste Collect all liquid waste containing this compound in a labeled, sealed, and compatible hazardous waste container.

All waste must be disposed of through the institution's official chemical waste disposal program.

Experimental Protocol: Hair Growth Promotion in Mice

The following is a detailed methodology for an experiment demonstrating the hair growth-promoting effects of this compound in mice, as described in scientific literature.[1]

  • Animal Model : Use C57BL/6 mice, a common model for hair growth studies.

  • Depilation : Anesthetize the mice and remove the hair from a designated area on their backs using a depilatory agent.

  • Topical Application : Prepare a 1% solution of this compound in a suitable vehicle (e.g., a mixture of ethanol and propylene glycol).

  • Treatment Regimen : Apply 200 µL of the 1% this compound solution to the depilated area once daily.

  • Observation and Analysis : Monitor the mice for signs of hair regrowth. This can be quantified by photographing the treatment area at regular intervals and analyzing the images to determine the percentage of the area covered by new hair growth. The number of hair follicles can also be assessed through histological analysis of skin biopsies.[1]

Signaling Pathway in Hair Follicle Regeneration

This compound promotes hair growth by activating stem cell metabolism. This involves the mild inhibition of mitochondrial oxidative phosphorylation and a concurrent increase in glycolysis. This metabolic shift is believed to create a more favorable environment for the activation of hair follicle stem cells and the initiation of the anagen (growth) phase of the hair cycle. The following diagram illustrates the proposed signaling pathway.

IM176Out05_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hair Follicle Stem Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters Cell OXPHOS Oxidative Phosphorylation This compound->OXPHOS Mildly Inhibits Mitochondria->OXPHOS Site of MetabolicShift Metabolic Reprogramming (Increased Glycolysis) OXPHOS->MetabolicShift Glycolysis Glycolysis Glycolysis->MetabolicShift Upregulated StemCellActivation Stem Cell Activation MetabolicShift->StemCellActivation Promotes Anagen Anagen Phase Initiation StemCellActivation->Anagen Leads to HairGrowth Hair Growth Anagen->HairGrowth Results in

Caption: Proposed signaling pathway of this compound in hair follicle stem cells.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.